4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUXJQSYXBYFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406374 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-48-7 | |
| Record name | 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XAX7UGT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
Introduction
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a pivotal organic compound, primarily recognized for its role as a key intermediate in the synthesis of Imatinib (Gleevec), a first-line medication for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a benzoic acid core substituted at the 4-position with a methylpiperazinylmethyl group.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | [3][4] |
| CAS Number | 106261-48-7 | [3][5] |
| Molecular Formula | C13H18N2O2 | [1][3] |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | [3] |
| InChI Key | ZJUXJQSYXBYFFO-UHFFFAOYSA-N |[3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, purification, and use in synthetic processes.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 234.29 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Boiling Point | 377.198 °C at 760 mmHg | [1] |
| Density | 1.175 g/cm³ | [1] |
| Flash Point | 181.923 °C | [1] |
| Solubility | Slightly soluble in water | [5] |
| Melting Point | 305-307 °C (for dihydrochloride salt) | [2] |
| Refractive Index | 1.58 |[1] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been developed, often targeting high purity and yield for pharmaceutical applications. Below are detailed protocols for common synthetic methods.
Method 1: Reductive Amination of 4-Formylbenzoic Acid
This method involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid.
Experimental Protocol:
-
To a mixture of 4-formylbenzoic acid (1 equivalent) and sodium bicarbonate (1.5 equivalents) in methanol, add 1-methylpiperazine (1.15 equivalents).[6]
-
Stir the resulting mixture under reflux for 8 hours.[6]
-
Cool the reaction to room temperature.
-
Add sodium borohydride (1.2 equivalents) portion-wise to the mixture.[6]
-
Stir the reaction mixture overnight, allowing the solvent to evaporate.[6]
-
Treat the residue with water until complete dissolution.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[6]
Method 2: Hydrolysis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate
This protocol describes the synthesis via hydrolysis of the corresponding methyl ester.
Experimental Protocol:
-
Dissolve methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride (1.25 g) in a solution of potassium hydroxide (0.93 g) in methanol (15 ml).[5]
-
Add water (0.75 ml) to the mixture.[5]
-
Heat the mixture to reflux and maintain for 1 hour.[5]
-
After completion, cool the reaction mixture to room temperature.[5]
-
Adjust the pH to 6 using a 2 M hydrochloric acid solution.[5]
-
Remove the solvent by evaporation and dry the residue under vacuum to obtain the product along with inorganic salts.[5]
Synthesis Workflow Diagram
Caption: Reductive amination synthesis workflow.
Role in Imatinib Synthesis
The primary application of this compound is as a crucial building block for the synthesis of Imatinib.[1][2] It is typically converted to its acid chloride derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, which then undergoes condensation with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to form the final Imatinib molecule. The high purity of this intermediate is essential to meet the stringent regulatory standards for the final active pharmaceutical ingredient (API).[1]
Imatinib Synthesis Pathway
Caption: Role in Imatinib synthesis pathway.
Safety and Handling
According to GHS classifications, this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined structure and properties, coupled with established synthetic routes, make it an indispensable intermediate for the production of life-saving drugs like Imatinib. Further research into optimizing its synthesis and exploring its potential in the development of new kinase inhibitors continues to be an active area of investigation.[1][2]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid (CAS: 106261-48-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, a pivotal intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and manufacturing activities related to this compound.
Introduction
This compound, with CAS number 106261-48-7, is a substituted benzoic acid derivative.[1][2] It is a white crystalline powder and serves as a critical building block in the synthesis of various pharmaceutical compounds.[2] Its most prominent application is as a key intermediate in the manufacture of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[2][3] The high purity of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction optimization, and formulation development.
| Property | Value | Reference |
| CAS Number | 106261-48-7 | [1][4] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 234.29 g/mol | [1][4] |
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | [4][5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Boiling Point | 377.198 °C at 760 mmHg | [2] |
| Density | 1.175 g/cm³ | [2] |
| Flash Point | 181.923 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1][6][7] |
| Storage | Sealed in a dry, room temperature environment. Keep in a cool, dry, well-closed container away from moisture and strong light. | [2][5] |
| InChI Key | ZJUXJQSYXBYFFO-UHFFFAOYSA-N | [4][5] |
| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | [1][4] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the reaction of a 4-(halomethyl)benzoic acid derivative with 1-methylpiperazine.
References
- 1. biosynth.com [biosynth.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 106261-48-7 [sigmaaldrich.com]
- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 7. This compound , 98% , 106261-48-7 - CookeChem [cookechem.com]
An In-depth Technical Guide to 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid dihydrochloride: Properties, Synthesis, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid dihydrochloride, a key intermediate in the synthesis of the landmark anti-cancer drug, Imatinib. This document details the physicochemical properties of the compound, outlines established experimental protocols for its synthesis, and discusses its critical role in the generation of a potent and specific tyrosine kinase inhibitor. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations are visualized using logical diagrams.
Physicochemical Properties
This compound dihydrochloride is a white to off-white crystalline powder. Its chemical structure consists of a benzoic acid core linked to a 4-methylpiperazine moiety via a methylene bridge.[1] The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for its application in pharmaceutical manufacturing.[1]
| Property | Value | Reference(s) |
| CAS Number | 106261-49-8 | [2][3] |
| Molecular Formula | C13H20Cl2N2O2 | [2][4] |
| Molecular Weight | 307.22 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 305-307 °C | [5] |
| Solubility | Soluble in water.[3][5] Slightly soluble in methanol when heated.[5] | [3][5] |
| Storage | Store in a cool, dry place under an inert atmosphere.[5] | [5] |
Role in the Synthesis of Imatinib
The primary significance of this compound dihydrochloride lies in its function as a crucial building block in the synthesis of Imatinib.[1][3] Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutive activation of which is a hallmark of chronic myeloid leukemia (CML).[6] By blocking the activity of this enzyme, Imatinib halts the uncontrolled proliferation of cancer cells.[1]
The synthesis of Imatinib involves the coupling of this compound dihydrochloride with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. This reaction forms the final amide bond, completing the structure of the active pharmaceutical ingredient.
Imatinib Synthesis Workflow
The following diagram illustrates the pivotal role of this compound dihydrochloride in the overall synthesis of Imatinib.
Experimental Protocols: Synthesis of this compound dihydrochloride
Several methods for the synthesis of this compound dihydrochloride have been reported. A common and efficient approach involves a two-step process starting from 4-methylbenzoic acid.[1]
Step 1: Bromination of 4-Methylbenzoic Acid
This step involves the radical bromination of the benzylic methyl group of 4-methylbenzoic acid.
-
Materials: 4-methylbenzoic acid, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), and a suitable solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve 4-methylbenzoic acid in the solvent in a reaction flask.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent to obtain crude 4-(bromomethyl)benzoic acid.
-
The crude product can be purified by recrystallization.
-
Step 2: Amination and Salt Formation
This step involves the nucleophilic substitution of the bromine atom by 1-methylpiperazine, followed by the formation of the dihydrochloride salt.
-
Materials: 4-(bromomethyl)benzoic acid, 1-methylpiperazine, a suitable solvent (e.g., ethanol), and hydrochloric acid.
-
Procedure:
-
Dissolve 4-(bromomethyl)benzoic acid in the solvent.
-
Add 1-methylpiperazine to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction for the formation of this compound.
-
Once the reaction is complete, cool the solution.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the dihydrochloride salt.
-
Filter the precipitate, wash with a suitable solvent (e.g., cold ethanol or acetone), and dry under vacuum to yield this compound dihydrochloride.[7]
-
A visual representation of this synthesis process is provided below.
Biological Context: The Role of Imatinib in Kinase Inhibition
While there is limited publicly available data on the intrinsic biological activity of this compound dihydrochloride itself, its significance is intrinsically linked to the pharmacological action of Imatinib. Imatinib functions by targeting the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates.[8] This action blocks the signaling cascade that drives the malignant phenotype in CML.
BCR-ABL Signaling Pathway
The following diagram illustrates the central role of the BCR-ABL fusion protein in driving oncogenesis and how Imatinib intervenes.
Safety and Handling
This compound dihydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[10]
Conclusion
This compound dihydrochloride is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of Imatinib. While its own biological activity is not extensively characterized, its chemical properties and reactivity are well-understood, enabling its efficient production. This guide has provided a detailed overview of its physicochemical characteristics, established synthesis protocols, and its critical position in the creation of a life-saving therapeutic agent. The provided information is intended to support researchers and drug development professionals in their work with this important chemical entity.
References
- 1. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS#: 106261-49-8 [m.chemicalbook.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.com [capotchem.com]
The Core of Gleevec®: An In-depth Technical Guide to the Key Intermediates in Imatinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical intermediates in the synthesis of Imatinib, the active pharmaceutical ingredient in Gleevec®, a cornerstone in targeted cancer therapy. This document details the primary synthetic routes, providing structured data on reaction yields and conditions. Furthermore, it offers detailed experimental protocols for the synthesis of these crucial building blocks and visualizes the synthetic logic and the targeted biological pathway through Graphviz diagrams.
Introduction to Imatinib and its Synthesis
Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the key driver of chronic myeloid leukemia (CML). It also inhibits other receptor tyrosine kinases such as c-KIT and PDGF-R, making it effective in the treatment of gastrointestinal stromal tumors (GIST). The synthesis of this groundbreaking drug, while appearing structurally straightforward with no stereocenters, involves several key intermediates that are critical for achieving high purity and overall yield. The most common synthetic strategies converge on the formation of an amide bond between a substituted pyrimidine amine core and a side chain containing a piperazine moiety.
Key Intermediates and Synthetic Pathways
The industrial synthesis of Imatinib has evolved, but most routes rely on the preparation and coupling of two key fragments. The primary intermediates that form the backbone of Imatinib's structure are:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1) : This molecule represents the core aniline-pyrimidine structure of Imatinib.
-
4-(4-methylpiperazinomethyl)benzoyl chloride (2) : This acid chloride provides the characteristic side chain that enhances the solubility and pharmacological properties of Imatinib.
The final step in many syntheses is the condensation of these two intermediates. The following sections will delve into the preparation of these and other crucial precursors.
Experimental Protocols and Data
Synthesis of N-(2-Methyl-5-nitrophenyl)guanidine (Intermediate for the Pyrimidine Ring)
A common precursor for the pyrimidine ring is a guanidine derivative. One method involves the reaction of 2-methyl-5-nitroaniline with cyanamide.
Experimental Protocol:
To a flask containing 2-amino-4-nitrotoluene (200.0g, 1.31mol), a 50% aqueous solution of cyanamide (255.0ml, 3.28mol) and water (200ml) are added. The mixture is heated to 60-65°C. Concentrated hydrochloric acid (223ml) is then added dropwise, and the reaction is continued for 4 hours. After cooling to 20-25°C, a 20% aqueous sodium hydroxide solution is added dropwise to adjust the pH to 8-8.5, leading to the precipitation of a yellow solid. The solid is filtered, washed with 100ml of water, and dried in an oven at 50°C.[1]
| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time | Product | Yield | Purity (HPLC) |
| 2-Amino-4-nitrotoluene, Cyanamide, HCl | 1 : 2.5 : ~2 | Water | 60-65°C | 4 hours | 2-Methyl-5-nitrophenyl guanidine | 97.2% | 99.3% |
Synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (Enaminone Intermediate)
This enaminone is a key building block for the pyrimidine ring system.
Experimental Protocol:
3-Acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent. The molar ratio of DMF-DMA to 3-acetylpyridine is typically less than or equal to 1.1:1.[1]
Note: Specific quantitative data for this step is often combined with the subsequent cyclization step in the available literature.
Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Nitro-Precursor)
This intermediate is formed by the cyclization of the guanidine and enaminone intermediates.
Experimental Protocol:
The residue from the enaminone synthesis is combined with 2-methyl-5-nitrophenyl guanidine (35.3g, 0.18mol) and DMF (115ml). The mixture is refluxed for 16 hours. After the reaction, 450ml of water is added, causing the product to precipitate. The solid is cooled, filtered, and the crude product is triturated with methanol. The final product is obtained after filtration and drying at 50°C.[1]
| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time | Product | Yield | Purity (HPLC) |
| Enaminone intermediate, 2-Methyl-5-nitrophenyl guanidine | 1 : 1 | DMF | Reflux | 16 hours | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82.2% | 99.5% |
Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Key Amine Intermediate 1)
The reduction of the nitro group in the precursor yields the crucial diamine intermediate.
Experimental Protocol:
In a 500ml four-hole flask, 10g of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (32.6mmol) is combined with 0.2g of 10% Pd/C and 300ml of ethyl acetate. While stirring, 7.2g of ammonium formate (114.1mmol) and 4.6g of anhydrous sodium sulfate (32.6mmol) are added. The mixture is heated to reflux and maintained for 6 hours.[2]
| Reactants | Molar Ratio | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield | Purity (HPLC) |
| N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, Ammonium formate | 1 : 3.5 | 10% Pd/C | Ethyl acetate | Reflux | 6 hours | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | >90% | >99.5% |
Synthesis of 4-(4-methylpiperazinomethyl)benzoyl chloride (Key Acid Chloride Intermediate 2)
This intermediate provides the side chain of Imatinib. It is typically prepared from 4-(chloromethyl)benzoic acid and N-methylpiperazine, followed by conversion to the acid chloride.
Experimental Protocol (Amidation Step):
In a 3 L reaction bottle, 330.0 g of 4-chloromethyl-N-[4-methyl-3-[[4-(3-pyridine)-2-pyrimidine]amino]phenyl]benzamide is dissolved in 1.7 L of N,N-dimethylformamide. The solution is cooled to 5-10°C, and then 0.7 L of N-methylpiperazine is added dropwise. The reaction is continued under these conditions.[3]
Note: The direct synthesis of the acid chloride is often performed in situ or as a separate step using reagents like thionyl chloride.
Final Condensation Step: Synthesis of Imatinib
The final step involves the amide coupling of the two key intermediates.
Experimental Protocol:
To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (80 g) in pyridine (400 g) at 0°C, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride (1.1 eq) is added. The reaction is stirred at 15-20°C for 1 hour. Water (400 mL) is then added, and the mixture is heated to 40°C. Subsequently, 26% NH4OH (200 g) and water (900 g) are added. The mixture is stirred at room temperature overnight. The resulting solid is filtered, washed with water, and dried under vacuum at 75°C.[4]
| Reactants | Molar Ratio | Solvent | Temperature | Reaction Time | Product | Yield | Purity |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride | 1 : 1.1 | Pyridine | 0-20°C | 1 hour | Imatinib | 95% | >98% |
Visualizing the Synthesis and Mechanism of Action
To better understand the relationships between the intermediates and the biological target of Imatinib, the following diagrams are provided.
References
- 1. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 2. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
The Pivotal Role of 4-((4-Methylpiperazin-1-YL)methyl)benzoic Acid in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid is a key chemical intermediate whose biological significance is intrinsically linked to its role as a cornerstone in the synthesis of Imatinib, a revolutionary targeted cancer therapeutic. While the compound itself does not exhibit significant independent pharmacological activity, its structural components are essential for the potent and selective inhibitory action of Imatinib on specific tyrosine kinases. This technical guide delves into the biological importance of this compound by examining its contribution to the mechanism of action, pharmacological profile, and therapeutic applications of Imatinib. We will explore the critical signaling pathways affected and provide detailed insights into the experimental validation of Imatinib's activity, thereby highlighting the indispensable role of its precursor.
Introduction to this compound
This compound, with the CAS number 106261-48-7, is a white crystalline powder.[1] Its molecular formula is C13H18N2O2 and it has a molecular weight of 234.29 g/mol .[2] While slightly soluble in water, it is readily used in organic synthesis.[3] The primary and most significant application of this compound is as a crucial intermediate in the manufacturing of Imatinib (marketed as Gleevec®), a first-in-class tyrosine kinase inhibitor.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106261-48-7 | [1] |
| Molecular Formula | C13H18N2O2 | [2] |
| Molecular Weight | 234.29 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Slightly soluble in water | [3] |
The Biological Significance Derived from Imatinib
The profound biological significance of this compound is realized upon its incorporation into the Imatinib molecule. Imatinib has revolutionized the treatment of certain cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[4][5] Its mechanism of action is the targeted inhibition of specific protein tyrosine kinases that are constitutively activated in these cancers, leading to uncontrolled cell proliferation and survival.[6]
Target Kinases of Imatinib
Imatinib's primary targets include:
-
Bcr-Abl: A fusion protein resulting from the Philadelphia chromosome translocation, which is the hallmark of CML. The constitutive kinase activity of Bcr-Abl drives the pathogenesis of CML.[6][7]
-
c-Kit: A receptor tyrosine kinase. Gain-of-function mutations in c-Kit are primary drivers in the majority of GISTs.[6][7]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase that, when dysregulated, can contribute to various malignancies.[7]
Mechanism of Action of Imatinib
Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[8] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that promote cancer cell growth and survival.[7]
The moiety derived from this compound plays a crucial role in the overall structure and function of Imatinib. The methylpiperazine group, in particular, is critical for the solubility and oral bioavailability of the drug.[9] Furthermore, this part of the molecule contributes to the specific conformational binding of Imatinib to the inactive state of the Abl kinase, which is a key feature of its selectivity.
Signaling Pathways Targeted by Imatinib
The inhibition of Bcr-Abl, c-Kit, and PDGFR by Imatinib disrupts several downstream signaling pathways that are essential for tumor cell proliferation, survival, and metastasis.
Quantitative Data on Imatinib's Biological Activity
The following table summarizes the inhibitory potency of Imatinib against its key target kinases, demonstrating its high affinity and selectivity.
Table 2: In Vitro Inhibitory Activity of Imatinib
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| v-Abl | 25 | In vitro kinase assay | [10] |
| Bcr-Abl | 250 | Cellular assay (p210 Bcr-Abl expressing cells) | [10] |
| c-Kit | 100 | In vitro kinase assay | [8] |
| PDGFR | 100 | In vitro kinase assay | [8] |
Experimental Protocols
The determination of the biological activity of Imatinib involves various in vitro and in vivo experimental protocols.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Purified recombinant kinase (e.g., Bcr-Abl, c-Kit) is incubated with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
The test compound (Imatinib) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the peptide substrate.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cellular Proliferation Assays
Objective: To assess the effect of a compound on the growth and viability of cancer cells that are dependent on the target kinase.
Methodology:
-
Cancer cells expressing the target kinase (e.g., K562 cells for Bcr-Abl) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound (Imatinib).
-
The cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Synthesis of Imatinib from this compound
The synthesis of Imatinib involves the coupling of this compound with a pyrimidinyl-aniline derivative. This highlights the practical importance of the title compound in the production of this life-saving medication.
Conclusion
References
- 1. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacology of imatinib (STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. CAS 106261-49-8: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic… [cymitquimica.com]
- 10. ashpublications.org [ashpublications.org]
An In-depth Technical Guide on 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
This guide provides an overview of the fundamental physicochemical properties of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The molecular formula and weight are critical parameters for any experimental protocol involving this compound. These values are foundational for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂[1] |
| Molecular Weight | 234.29 g/mol [1][2] |
Logical Relationship of Chemical Properties
The relationship between the chemical's nomenclature, its structural representation, and its derived molecular properties is fundamental. The IUPAC name dictates the precise arrangement of atoms, which in turn defines the molecular formula and allows for the calculation of the molecular weight.
Chemical property derivation pathway.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Imatinib Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of key precursors in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of critical molecular interactions.
Physicochemical Properties of Imatinib Precursors
The following tables summarize the key physical and chemical properties of three principal precursors involved in the synthesis of Imatinib: 2-Methyl-5-nitroaniline, Cyclopropylamine, and N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. This data is crucial for understanding the behavior of these molecules in various synthetic and analytical procedures.
Table 1: Physical and Chemical Properties of 2-Methyl-5-nitroaniline
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Yellow to orange-brown crystalline solid/powder | [1][3][4] |
| Melting Point | 103-109 °C | [4][5][6] |
| Solubility | Insoluble in water; Soluble in dilute HCl, ethanol, acetone, and chloroform. | [4][5] |
| Density | 1.365 g/cm³ at 15 °C | [7] |
| logP | 1.87 | [7] |
| CAS Number | 99-55-8 | [2] |
Table 2: Physical and Chemical Properties of Cyclopropylamine
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇N | [8][9][10] |
| Molecular Weight | 57.09 g/mol | [8][10] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Odor | Ammonia-like | [8] |
| Boiling Point | 49-50 °C | [11] |
| Melting Point | -50 °C | [11] |
| Density | 0.824 g/mL at 25 °C | [11] |
| Refractive Index | n20/D 1.420 | [11] |
| Solubility | Miscible with water, methanol, ethanol, benzene, toluene, ether, and chloroform. | [11] |
| Vapor Pressure | 4.67 psi at 20 °C | |
| CAS Number | 765-30-0 | [9] |
Table 3: Physical and Chemical Properties of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅N₅ | [12][13][14] |
| Molecular Weight | 277.32 g/mol | [12][14] |
| Appearance | Light orange to yellow to green powder/crystal | [15] |
| Melting Point | 133-135 °C; 143-147 °C | [12][15] |
| Solubility | Soluble in DMSO and Methanol. | [12] |
| Accurate Mass | 277.1327 | [13] |
| CAS Number | 152460-10-1 | [12][13] |
Experimental Protocols for Precursor Synthesis
Detailed methodologies for the synthesis of key Imatinib precursors are provided below. These protocols are compiled from established literature and offer a framework for laboratory-scale preparation.
Synthesis of 2-Methyl-5-nitroaniline
This protocol describes the nitration of o-toluidine to produce 2-Methyl-5-nitroaniline.[3]
Materials:
-
o-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Water
Procedure:
-
In a reaction vessel, cool concentrated sulfuric acid to -10 °C using a salt/ice bath.
-
Slowly add o-toluidine dropwise to the cooled sulfuric acid with vigorous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over a period of 2 hours, maintaining the reaction temperature at -10 °C.
-
After the addition is complete, pour the reaction mixture onto crushed ice.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until an orange precipitate forms.
-
Collect the crude 2-Methyl-5-nitroaniline precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
The product can be further purified by recrystallization from ethanol or water to yield yellow to orange-brown crystals.
Synthesis of Cyclopropylamine
Several methods exist for the synthesis of cyclopropylamine. One common approach involves the Hofmann rearrangement of cyclopropanecarboxamide. Another method starts from 1,3-propanediol.[11]
Method 1: From 1,3-propanediol (Conceptual Steps)
-
Bromination: Convert 1,3-propanediol to 1,3-dibromopropane.
-
Cyanation: React 1,3-dibromopropane with a cyanide source to form 1,3-dicyanopropane.
-
Cyclization: Induce cyclization to form cyclopropanecarbonitrile.
-
Amidation: Hydrolyze the nitrile to cyclopropanecarboxamide.
-
Hofmann Rearrangement: Treat cyclopropanecarboxamide with a suitable reagent like bromine and a strong base to yield cyclopropylamine.
Method 2: Reductive Amination (General Protocol) [8]
-
Dissolve cyclopropanecarboxaldehyde or cyclopropanone in a suitable solvent.
-
Add ammonia or a primary amine.
-
Introduce a reducing agent such as sodium borohydride or hydrogen gas over a metal catalyst.
-
Monitor the reaction until completion.
-
Work up the reaction mixture to isolate the cyclopropylamine product.
Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
This key intermediate is synthesized through the reduction of its nitro precursor, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[16]
Materials:
-
N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Formic acid
-
Ester solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (optional)
-
Water
-
Normal hexane
Procedure:
-
In a reaction flask, dissolve N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in an ester solvent such as ethyl acetate.
-
Add 10% palladium on carbon catalyst.
-
Add a reducing agent, such as ammonium formate or formic acid. Anhydrous sodium sulfate can also be added.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with water.
-
Concentrate the filtrate to dryness.
-
Recrystallize the crude product from a mixed solvent system of ethyl acetate and normal hexane to obtain pure N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the Imatinib mechanism of action and a general workflow for precursor synthesis.
Caption: Imatinib's mechanism of action in inhibiting the BCR-ABL signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methyl-5-nitro aniline manufacturers | Corey Organics [coreyorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]
- 5. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]
- 10. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 12. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | C16H15N5 - BuyersGuideChem [buyersguidechem.com]
- 13. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine [lgcstandards.com]
- 14. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 [chemicalbook.com]
- 15. 2-(5-Amino-2-methylanilino)-4-(3-pyridyl)pyrimidine | 152460-10-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
The Crucial Precursor: A Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid in the Synthesis of Gleevec
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a pivotal precursor in the manufacturing of Imatinib (Gleevec), a landmark targeted therapy for chronic myeloid leukemia (CML) and other cancers. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visualization of its role in the broader context of Gleevec's mechanism of action.
Introduction: The Significance of a Precursor
Imatinib, marketed as Gleevec, revolutionized cancer treatment by specifically targeting the BCR-ABL tyrosine kinase, the molecular driver of CML.[1][2] The efficient and scalable synthesis of Imatinib is paramount for its accessibility to patients worldwide. A key building block in this synthesis is this compound. Its structure provides the necessary methylpiperazine moiety that is crucial for Imatinib's binding to the ATP-binding pocket of the BCR-ABL protein, thereby inhibiting its activity.[3] This guide delves into the chemical synthesis of this critical intermediate and its subsequent conversion to Imatinib.
Synthesis of this compound
Several synthetic routes to this compound have been developed, aiming for high yield, purity, and cost-effectiveness. The most common methods involve the reaction of a substituted toluene derivative with N-methylpiperazine.
Synthesis from 4-(Chloromethyl)benzoic Acid
A prevalent method involves the nucleophilic substitution of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 59g of N-methylpiperazine, and 41g of potassium carbonate to 400ml of water.[4]
-
Reaction: Heat the mixture to 150°C and maintain for 30 minutes.[4]
-
Work-up: Cool the reaction mixture to room temperature. The product is then purified.[4]
-
Isolation: The dihydrochloride salt can be precipitated by passing hydrogen chloride gas through the solution, followed by centrifugation to obtain the solid product.[4]
Synthesis from p-Cyanobenzyl Chloride and Hydrolysis
An alternative route begins with p-cyanobenzyl chloride, which first reacts with methylpiperazine. The resulting nitrile is then hydrolyzed to the carboxylic acid.[2]
Experimental Protocol:
-
Reaction with Methylpiperazine: Dissolve p-cyanobenzyl chloride (1g, 6.6mmol) in a mixed solvent of ethanol and water (10mL, 2:1 ratio). Add methylpiperazine (1.2 eq, 0.792g, 7.92mmol).[2]
-
Heating: Heat the reaction mixture at 70°C for 1-2 hours.[2]
-
Intermediate Isolation: Cool the mixture to room temperature and recover most of the ethanol to obtain 4-(4-methyl-1-piperazinyl)benzonitrile.[2]
-
Hydrolysis: Add sodium hydroxide (6 eq, 1.584g, 39.6mmol) and heat the reaction at 70°C until the reaction is complete.[2]
-
Acidification and Isolation: Cool the reaction to room temperature and, in an ice bath, slowly add dilute hydrochloric acid to adjust the pH to 1. Add sodium chloride to saturation, cool to precipitate the solid product, filter, and dry to obtain this compound hydrochloride.[2]
Data Presentation: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-(Chloromethyl)benzoic acid | N-methylpiperazine, Potassium Carbonate | Water | 150 | 0.5 | 97.9 | 99.9 | [4] |
| 4-(Chloromethyl)benzoic acid | N-methylpiperazine, Sodium Bicarbonate | DMF | 30 | 2 | 97.3 | 99.8 | [5] |
| p-Cyanobenzyl Chloride | Methylpiperazine, Sodium Hydroxide | Ethanol/Water | 70-90 | 1-2 (amination), then hydrolysis | - | - | [2] |
Synthesis of Imatinib from the Precursor
The synthesized this compound is then coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine to form Imatinib. This amide bond formation is a critical step in the overall synthesis.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a suspension of 4-((4-methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride (30 g) in pyridine (100 g) at 20°C, add thionyl chloride (11.5 g). Stir the mixture at 45-50°C for 1-2 hours to form the acid chloride.[6]
-
Coupling Reaction: Cool the mixture to 0°C and add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (20 g).[6]
-
Reaction Progression: Stir the reaction at 15-25°C for 1 hour.[6]
-
Work-up and Isolation: Add water (100 mL) and heat to 40°C. Then, add 26% ammonium hydroxide (50 g) and more water (225 mL). The solid product (Imatinib) is filtered, washed with water, and dried.[6]
Data Presentation: Imatinib Synthesis
| Precursor | Coupling Partner | Coupling Reagent | Solvent | Yield (%) | Purity (%) | Reference |
| 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Thionyl Chloride | Pyridine | 95 | >98 | [6] |
Mechanism of Action and Signaling Pathways
Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1] The Philadelphia chromosome translocation in CML results in the formation of the constitutively active BCR-ABL fusion protein, which drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[7][8]
BCR-ABL Downstream Signaling
The constitutively active BCR-ABL kinase phosphorylates a host of substrate proteins, leading to the activation of key signaling cascades, including:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation.[7]
-
PI3K/AKT/mTOR Pathway: This pathway promotes cell survival by inhibiting apoptosis.[9]
-
JAK/STAT Pathway: This pathway is involved in cytokine-independent growth.[8]
Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting these downstream pathways, ultimately leading to the apoptosis of cancer cells.[3]
Visualizing the Synthesis and Mechanism
Caption: Synthesis of Imatinib and its mechanism of action.
Caption: Downstream signaling pathways of BCR-ABL inhibited by Imatinib.
Conclusion
The synthesis of this compound is a critical step in the production of the life-saving drug Imatinib. The methodologies presented in this guide highlight efficient and high-yielding routes to this key precursor. Understanding the synthesis of this compound, in conjunction with the mechanism of action of Imatinib, provides a comprehensive picture for researchers and professionals in the field of drug development. The continued optimization of these synthetic pathways is essential to ensure the broad availability of this targeted cancer therapy.
References
- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] A thorough understanding of its spectroscopic and synthetic characteristics is crucial for process optimization, quality control, and the development of related compounds. This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation and characterization.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | d, J=8.1Hz | 2H | Ar-H (ortho to COOH) |
| 7.41 | d, J=8.0Hz | 2H | Ar-H (ortho to CH₂) |
| 3.18-3.95 | m | 8H | Piperazine ring protons |
| 2.44 | bs | 2H | -CH₂-Ar |
| 2.27 | s | 3H | -CH₃ |
Solvent: d6-DMSO, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.7 | C=O (Carboxylic acid) |
| 147.3 | Aromatic C (quaternary) |
| 144.2 | Aromatic C (quaternary) |
| 140.5 | Aromatic C-H |
| 133.6 | Aromatic C-H |
| 131.0 | Aromatic C-H |
| 130.8 | Aromatic C-H |
| 130.3 | Aromatic C (quaternary) |
| 128.5 | Aromatic C-H |
| 127.3 | Aromatic C-H |
| 124.2 | Aromatic C (quaternary) |
| 120.3 | Aromatic C-H |
| 116.8 | Aromatic C-H |
| 111.1 | Aromatic C-H |
| 103.2 | Aromatic C-H |
| 46.3 | Piperazine ring C |
| 18.5 | -CH₃ |
Solvent: DMSO-d6, Spectrometer Frequency: 125 MHz[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z (calculated) | m/z (observed) | Technique |
| [M+H]⁺ | 235.1441 | Not explicitly found | ESI |
Note: While a specific experimental mass spectrum for the final compound was not found in the search results, the molecular weight is well-established.[1][4] High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for the analysis of such compounds.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis Protocol
Several synthetic routes for this compound have been reported. A common and efficient method involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.[5]
Reductive Amination Synthesis
-
Reaction Setup: In a reaction vessel, dissolve 4-formylbenzoic acid in a suitable solvent such as chloroform.
-
Addition of Reagents: Add 1-methylpiperazine to the solution. Subsequently, slowly add a solution of sodium triacetoxyborohydride in the same solvent. The reaction is typically carried out at room temperature.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.
Workflow and Logical Relationships
The synthesis and characterization of this compound follow a logical workflow, ensuring the identity and purity of the final product.
Caption: Workflow for the synthesis and characterization.
The synthesis begins with commercially available starting materials and proceeds through a reductive amination reaction. Following work-up and purification, the isolated product is subjected to a suite of analytical techniques. NMR spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight. Purity is typically assessed by HPLC. This comprehensive analysis ensures the final product meets the required specifications for its use in further synthetic applications, such as the production of Imatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The efficient and scalable synthesis of this compound is therefore of critical importance to ensure the production of high-purity active pharmaceutical ingredients. These application notes provide detailed protocols for the large-scale synthesis of this compound, along with data presentation and workflow visualizations to aid researchers and production chemists.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 106261-48-7[2] |
| Molecular Formula | C13H18N2O2[2][3] |
| Molecular Weight | 234.29 g/mol [2][3] |
| Appearance | White crystalline powder[2] |
| Boiling Point | 377.198°C at 760 mmHg[2] |
| Density | 1.175 g/cm³[2] |
| Solubility | Slightly soluble in water, soluble in organic solvents.[2][4] |
Experimental Protocols
Several synthetic routes for the large-scale production of this compound have been reported. Below are detailed protocols for three common methods.
Protocol 1: From 4-(Chloromethyl)benzoic Acid
This method involves the direct reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.
Experimental Workflow:
Caption: Synthesis from 4-(Chloromethyl)benzoic Acid.
Methodology:
-
Reaction Setup: In a suitable reactor equipped with a stirrer and thermometer, charge 4-(chloromethyl)benzoic acid (100g), N-methylpiperazine (59g), an acid scavenger such as potassium carbonate (41g) or sodium bicarbonate (49g), and a solvent like water (400ml) or N,N-dimethylformamide (350ml).[5][6]
-
Reaction: Heat the mixture to a temperature between 30°C and 150°C and stir for 0.5 to 2 hours.[5][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The reaction solution is then subjected to nanofiltration to remove unreacted N-methylpiperazine, the acid scavenger, and resulting salts.[6]
-
Product Isolation: Introduce hydrogen chloride gas into the concentrated solution to precipitate the product as this compound dihydrochloride.[5][6]
-
Final Product: The white solid is collected by centrifugation, yielding a product with a purity of ≥99.8% and a yield of approximately 95-98%.[6]
Quantitative Data Summary (Protocol 1):
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |
| 100g p-chloromethyl benzoic acid | 59g N-methylpiperazine, 41g K2CO3 | 400ml Water | 150 | 0.5 | 99.9 | 97.9 |
| 100g p-chloromethyl benzoic acid | 60g N-methylpiperazine, 49g NaHCO3 | 350ml DMF | 30 | 2 | 99.8 | 97.3 |
| 100g p-chloromethyl benzoic acid | 59g N-methylpiperazine, 23.5g NaOH | 400ml Water | 50 | 1 | 99.8 | 96.8 |
Protocol 2: From 4-Formylbenzoic Acid via Reductive Amination
This route utilizes a reductive amination reaction between 4-formylbenzoic acid and 1-methylpiperazine.
Experimental Workflow:
Caption: Synthesis via Reductive Amination.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve 4-formylbenzoic acid and 1-methylpiperazine in a suitable solvent such as chloroform.
-
Reaction: Add a reducing agent, for example, sodium borohydride in the presence of acetic acid, to the mixture at a controlled temperature between 0-20°C.[7] The reaction is typically stirred for several hours.
-
Work-up: Once the reaction is complete, it is quenched, and the product is extracted using an organic solvent.
-
Purification: The solvent is removed by evaporation, and the resulting residue can be further purified if necessary to yield this compound. This method has been reported to achieve yields of around 90%.[7]
Quantitative Data Summary (Protocol 2):
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Formylbenzoic acid | 1-Methylpiperazine, NaBH4, Acetic Acid | Chloroform | 0-20 | 13 | ~90 |
Protocol 3: Hydrolysis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
This protocol starts with the nitrile derivative, which is then hydrolyzed to the carboxylic acid.
Experimental Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 5. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 7. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note and Protocol: A Robust Reductive Alkylation Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the tyrosine kinase inhibitor Imatinib. Its synthesis via reductive alkylation, also known as reductive amination, of 4-formylbenzoic acid and 1-methylpiperazine offers a direct and efficient route. This application note provides a detailed protocol for this synthesis, employing sodium triacetoxyborohydride as a mild and selective reducing agent. The procedure is characterized by high yields and straightforward purification, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
Chemical Reaction
The synthesis proceeds through the formation of an iminium ion intermediate from the reaction of 4-formylbenzoic acid and 1-methylpiperazine, which is then reduced in situ by a hydride source to yield the final product.
Reaction Scheme:
4-Formylbenzoic acid + 1-Methylpiperazine → this compound
Experimental Protocol
This protocol details the reductive alkylation of 4-formylbenzoic acid with 1-methylpiperazine.
Materials and Reagents:
-
4-Formylbenzoic acid
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in methanol, add 1-methylpiperazine (1.2 equivalents) and sodium bicarbonate (1.5 equivalents).[1]
-
Imine Formation: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Extraction:
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers.
-
-
Purification:
-
Final Product: The resulting residue, this compound, can be further purified by recrystallization if necessary. The product is typically obtained as a white solid.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | Starting Material |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Reagent |
| This compound | C₁₃H₁₈N₂O₂ | 234.29 | Product |
Table 2: Summary of a Representative Synthesis
| Parameter | Value |
| Yield | 90-99%[1] |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
| ¹H NMR (400 MHz, d₆-DMSO) | δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J=8Hz), 7.89 (d, 2H, J=8.1Hz)[2][3] |
Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: Figure 1: Reductive Alkylation Reaction Pathway
Diagram 2: Experimental Workflowdot
References
Application Note: ¹H NMR Characterization of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug Imatinib. Accurate structural elucidation and purity assessment are critical for its use in drug development. This document outlines the sample preparation, data acquisition parameters, and spectral analysis for unambiguous identification of the compound.
Introduction
This compound is a disubstituted benzene derivative containing a carboxylic acid group and a methylpiperazinylmethyl substituent. Its chemical structure necessitates careful characterization to ensure the correct connectivity and isomeric purity. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms in a molecule, making it an ideal method for the structural verification of this compound. This note presents a standard operating procedure for acquiring and interpreting the ¹H NMR spectrum of the title compound.
Chemical Structure
IUPAC Name: this compound[1] Molecular Formula: C₁₃H₁₈N₂O₂[1] Molecular Weight: 234.29 g/mol [1] CAS Number: 106261-48-7[1]
Experimental Protocol
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve the acidic and basic moieties of the molecule and its unobtrusive signal in the ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrument: A 400 MHz NMR spectrometer is recommended for obtaining a well-resolved spectrum.
-
Parameters: The following acquisition parameters are suggested:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) signal before performing the Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm or the TMS signal to 0.00 ppm.
-
Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift (in ppm) of each signal.
Data Presentation
The expected ¹H NMR spectral data for this compound in DMSO-d₆ at 400 MHz is summarized in the table below.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.89 | Doublet (d) | 2H | Ar-H (ortho to -COOH) |
| 7.41 | Doublet (d) | 2H | Ar-H (ortho to -CH₂-) |
| 3.18-3.95 | Multiplet (m) | 8H | -CH₂- (piperazine ring) |
| 2.44 | Broad Singlet (bs) | 2H | -CH₂- (benzylic) |
| 2.27 | Singlet (s) | 3H | -CH₃ |
¹H NMR Spectrum Analysis and Signal Assignments
-
Aromatic Protons (7.89 and 7.41 ppm): The two doublets in the aromatic region correspond to the four protons on the benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear at a lower field (7.89 ppm) compared to the protons ortho to the electron-donating methylene group (7.41 ppm). The coupling constant for both doublets is approximately 8 Hz, which is typical for ortho-coupling in a para-substituted benzene ring.
-
Piperazine Ring Protons (3.18-3.95 ppm): The complex multiplet integrating to eight protons is attributed to the four methylene groups of the piperazine ring. The broadness and complexity of this signal are due to the conformational flexibility of the piperazine ring and potential coupling between adjacent methylene protons.
-
Benzylic Protons (2.44 ppm): The broad singlet at 2.44 ppm, integrating to two protons, is assigned to the benzylic methylene group connecting the piperazine ring to the benzoic acid moiety.
-
Methyl Protons (2.27 ppm): The singlet at 2.27 ppm, integrating to three protons, corresponds to the methyl group attached to the nitrogen atom of the piperazine ring.
Experimental Workflow
Caption: Experimental workflow for the ¹H NMR characterization of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification. The well-resolved signals corresponding to the aromatic, piperazine, benzylic, and methyl protons are consistent with the expected chemical structure. This application note provides a comprehensive protocol for the successful acquisition and interpretation of the ¹H NMR data, which is essential for quality control and characterization in a research and drug development setting.
References
Application Notes & Protocols for the Synthesis of Imatinib using 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the underlying cause of Chronic Myeloid Leukemia (CML). It is also an inhibitor of other tyrosine kinases such as c-Kit and PDGF-R. The synthesis of Imatinib involves several key steps, with one of the crucial intermediates being 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. This document provides detailed application notes and protocols for the synthesis of Imatinib utilizing this key intermediate.
The overall synthetic strategy involves the amidation of this compound with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This key coupling reaction forms the final Imatinib molecule. The purity and yield of the final product are highly dependent on the quality of the starting materials and the precise control of reaction conditions.
Quantitative Data
The following table summarizes typical quantitative data for the key steps in the synthesis of Imatinib from this compound. The data is compiled from various reported synthetic routes and may vary based on specific experimental conditions.
| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Activation of Carboxylic Acid | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | Dichloromethane | 2-4 | 25-40 | 95-98 | >98 |
| Amide Coupling | Activated 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Pyridine | 12-24 | 80-100 | 85-92 | >99 |
| Overall Yield | This compound | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | - | - | - | 80-90 | >99 |
Experimental Protocols
1. Activation of this compound to its Acid Chloride
This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride, which is a common activation step for amide bond formation.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride.
-
The crude acid chloride is typically used in the next step without further purification.
-
2. Amide Coupling to Synthesize Imatinib
This protocol details the final coupling step to form the Imatinib molecule.
-
Materials:
-
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride (from the previous step)
-
N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Pyridine, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
-
Procedure:
-
Dissolve N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add the crude 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride (1.1 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude Imatinib will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Imatinib.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
-
Visualizations
Caption: Workflow for the synthesis of Imatinib.
Caption: Imatinib's inhibition of the Bcr-Abl signaling pathway.
Experimental procedure for N-methylpiperazine and 4-(chloromethyl)benzoic acid reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including Imatinib.[1] The procedure outlines the reaction of N-methylpiperazine and 4-(chloromethyl)benzoic acid. This document includes a step-by-step methodology, a summary of quantitative data, and a workflow diagram to ensure reproducibility for research and development purposes.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis involves a nucleophilic substitution reaction between N-methylpiperazine and 4-(chloromethyl)benzoic acid. This document presents a reliable and reproducible protocol for its preparation and purification in a laboratory setting.
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
4-(Chloromethyl)benzoic acid
-
N-methylpiperazine
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-(chloromethyl)benzoic acid and 8.8 g of sodium bicarbonate in 100 mL of dimethylformamide (DMF).[2][3]
-
Addition of N-methylpiperazine: To the stirring suspension, add 7.0 g of N-methylpiperazine.
-
Reaction: Heat the reaction mixture to 30°C and stir for 2 hours.[2][3]
-
Work-up: After cooling the reaction mixture to room temperature, pour it into 300 mL of deionized water.
-
pH Adjustment and Precipitation: Adjust the pH of the aqueous solution to approximately 6 with a 2 M hydrochloric acid solution.[4] A white precipitate of this compound will form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water (3 x 50 mL) to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-(chloromethyl)benzoic acid | 10.0 g |
| N-methylpiperazine | 7.0 g |
| Sodium bicarbonate | 8.8 g |
| Solvent (DMF) | 100 mL |
| Reaction Conditions | |
| Temperature | 30°C |
| Time | 2 hours |
| Product | |
| Product Name | This compound |
| Appearance | White to slight yellow crystalline powder |
| Expected Yield | 90-95% |
| Melting Point | ~248-252 °C (decomposes) |
| Analytical Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 2.27 (s, 3H), 2.44 (bs, 8H), 3.58 (s, 2H), 7.41 (d, J=8Hz, 2H), 7.89 (d, J=8.1Hz, 2H)[4] |
| Solubility | Slightly soluble in water and methanol.[4][5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-(Chloromethyl)benzoic acid is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
N-methylpiperazine is a flammable liquid and is harmful if swallowed or inhaled.
-
Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps, researchers can reliably produce this important pharmaceutical intermediate for their research and development needs. The provided data and visualizations aim to facilitate a clear understanding and successful execution of the experimental procedure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]
- 5. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS#: 106261-49-8 [m.chemicalbook.com]
Application Notes and Protocols for Purity Analysis of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including the targeted cancer therapy drug Imatinib. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive purity analysis of this compound using a combination of chromatographic and spectroscopic techniques.
The analytical workflow for purity determination of this compound is a multi-step process involving initial assessment by High-Performance Liquid Chromatography (HPLC) for separation and quantification of the main compound and its impurities. This is followed by spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for structural confirmation and identification of any unknown impurities. Additionally, Karl Fischer titration is employed to determine the water content, and if required, Quantitative NMR (qNMR) can be used for an absolute purity assessment.
Caption: Workflow for the Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is typically achieved using a UV detector. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.[1]
Experimental Protocol
2.2.1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
2.2.2. Reagent Preparation
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
2.2.4. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v).
Data Presentation
The purity of the sample is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Table 1: Illustrative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.5 | 15,000 | 0.25 | Impurity A |
| 2 | 8.2 | 5,950,000 | 99.50 | This compound |
| 3 | 12.1 | 10,000 | 0.17 | Impurity B |
| 4 | 15.8 | 5,000 | 0.08 | Unknown Impurity |
| Total | 5,980,000 | 100.00 |
Table 2: Typical HPLC Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 200 | 1 - 200 |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.3 |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
Spectroscopic and Other Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification of impurities.
3.1.1. Experimental Protocol
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
3.1.2. Data Interpretation
The obtained spectra should be compared with the known spectrum of a reference standard or with predicted spectra to confirm the chemical structure. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is used to determine the molecular weight of the compound and to identify the molecular weights of any impurities.
3.2.1. Experimental Protocol
-
Instrument: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).
-
Analysis: The sample is introduced into the mass spectrometer after separation by HPLC. The resulting mass spectra provide information on the molecular weight of the parent compound and any co-eluting impurities.
Karl Fischer (KF) Titration for Water Content
This method is used to determine the water content in the sample, which is crucial for an accurate purity assessment.
3.3.1. Principle
Karl Fischer titration is a specific method for the determination of water content based on a reaction between iodine and sulfur dioxide in the presence of water.[2][3]
3.3.2. Experimental Protocol
-
Instrument: Karl Fischer titrator (volumetric or coulometric).
-
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a Karl Fischer reagent.
-
Analysis: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated.
Table 3: Summary of Orthogonal Analytical Methods
| Analytical Method | Purpose | Typical Specification |
| HPLC | Purity and Impurity Profiling | ≥ 99.0% |
| ¹H and ¹³C NMR | Structural Confirmation | Conforms to structure |
| Mass Spectrometry | Molecular Weight Confirmation & Impurity ID | Conforms to molecular weight |
| Karl Fischer Titration | Water Content | ≤ 0.5% |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[4][5][6]
Experimental Protocol
The sample is subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed HPLC method to assess for degradation.
Caption: Logical relationship of forced degradation studies.
Conclusion
The combination of HPLC for purity and impurity profiling, along with spectroscopic methods for structural confirmation and Karl Fischer titration for water content, provides a comprehensive approach to assess the purity of this compound. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate. The use of a validated, stability-indicating HPLC method is crucial for ensuring the reliability of the purity assessment.
References
Application Notes and Protocols for 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid dihydrochloride is a key organic intermediate, recognized primarily for its role in the synthesis of groundbreaking pharmaceuticals.[1][2] Its most notable application is as a crucial building block in the production of Imatinib (Gleevec®), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] Beyond its role as a synthetic intermediate, this compound is also characterized as a kinase inhibitor itself, suggesting potential for further investigation into its direct biological activities.[1]
This document provides comprehensive guidelines for the safe handling, storage, and application of this compound dihydrochloride in a research and development setting.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound dihydrochloride is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 106261-49-8 | [1][2] |
| Molecular Formula | C₁₃H₂₀Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 307.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 305-307 °C | [2] |
| Solubility | Soluble in water. | [2] |
| Storage Temperature | Recommended: -20°C for long-term, 2-8°C for short-term. Store in a dry, well-ventilated place under an inert atmosphere. |
Handling and Storage Protocols
Due to its hygroscopic nature, proper handling and storage procedures are critical to maintain the integrity and stability of this compound dihydrochloride.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Take precautionary measures against static discharge.
-
As the compound is hygroscopic, minimize exposure to atmospheric moisture.[3] Handle in a dry, inert atmosphere (e.g., in a glove box) when possible.
A general workflow for handling hygroscopic compounds is depicted in Figure 1.
Storage Conditions
-
Store in a tightly closed container.
-
The compound is hygroscopic; therefore, it should be stored in a dry environment, preferably in a desiccator with a suitable desiccant or under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 2-8°C is acceptable.
Application Notes
Intermediate in Imatinib Synthesis
The primary application of this compound dihydrochloride is as a key intermediate in the synthesis of Imatinib.[1][2] In this multi-step synthesis, it is typically converted to its corresponding acid chloride, which is then reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine to form the Imatinib base.[4][5]
Figure 2 illustrates a simplified synthetic pathway for Imatinib, highlighting the role of this compound dihydrochloride.
Kinase Inhibitor Activity
This compound dihydrochloride has been identified as a kinase inhibitor.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[1] While a specific inhibitory profile against a panel of kinases for this particular compound is not extensively documented in publicly available literature, its structural similarity to other kinase inhibitors suggests it may have activity against various tyrosine kinases. Further research is warranted to fully characterize its inhibitory spectrum and potency (IC50 values) against a broad range of kinases.
Figure 3 depicts a generic kinase signaling pathway that can be targeted by inhibitors.
Experimental Protocols
The following are generalized protocols that can be adapted for the use and characterization of this compound dihydrochloride.
Protocol for In Situ Amide Coupling (Imatinib Synthesis)
This protocol is a general representation of the amide coupling step in Imatinib synthesis.
-
Preparation of the Acid Chloride (in situ):
-
In a dry, inert atmosphere, suspend this compound dihydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C.
-
Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by an appropriate method such as IR spectroscopy).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting crude acid chloride in an appropriate anhydrous solvent.
-
In a separate flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Imatinib base.
-
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of the compound in various solvents.
-
Preparation:
-
Select a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., methanol, ethanol, DMSO, DMF).
-
Add an excess amount of this compound dihydrochloride to vials containing a known volume of each solvent. Ensure there is undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable analytical solvent.
-
Analyze the concentration of the compound in the diluted samples using a validated HPLC-UV method.
-
-
Data Presentation:
-
Report the solubility in mg/mL and µM for each solvent and temperature.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol is designed to identify potential degradation pathways of the compound.
-
Stress Conditions:
-
Prepare solutions of the compound in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal (Solid State): 80°C
-
Photolytic: Expose the solid compound and a solution to UV light.
-
-
-
Time Points:
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining and any major degradants formed.
-
-
Data Presentation:
-
Summarize the percentage of degradation for each stress condition and time point in a table.
-
Conclusion
This compound dihydrochloride is a valuable chemical entity with a primary role in the synthesis of Imatinib and potential as a kinase inhibitor. Adherence to the handling, storage, and experimental protocols outlined in this document will ensure the integrity of the compound and the safety of laboratory personnel, facilitating its effective use in research and drug development. Further investigation into its specific biological activities is encouraged to fully elucidate its therapeutic potential.
References
- 1. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
The Step-by-Step Synthesis of Imatinib: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed application note and protocol for the synthesis of Imatinib, a cornerstone in targeted cancer therapy. This guide outlines the chemical pathway from a key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, to the final active pharmaceutical ingredient. All quantitative data is presented in structured tables for clarity, and experimental procedures are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthesis workflow and the relevant biological signaling pathway.
Introduction to Imatinib
Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It functions by selectively inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML cells, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[2][3] The synthesis of Imatinib is a multi-step process, and this protocol focuses on the final key coupling step from a crucial intermediate.
Imatinib Synthesis Workflow
The following diagram illustrates the final key step in the synthesis of Imatinib, which involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.
Caption: Final condensation step in the synthesis of Imatinib.
Experimental Protocol
This protocol details the synthesis of Imatinib base from its key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[4]
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
-
4-(4-methylpiperazinomethyl)benzoyl chloride
-
Isopropyl alcohol
-
Potassium carbonate
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask, suspend N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in isopropyl alcohol.
-
Addition of Base: Add potassium carbonate to the suspension with stirring.
-
Condensation Reaction: To the stirring mixture, add 4-(4-methylpiperazinomethyl)benzoyl chloride.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the precipitated solid is collected by filtration.
-
Washing and Drying: The collected solid is washed with water and then dried to yield the Imatinib base.
Quantitative Data Summary
The following table summarizes the quantitative data from a reported synthesis of Imatinib.[4]
| Parameter | Value |
| Starting Material | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine |
| Reagent | 4-(4-methylpiperazinomethyl)benzoyl chloride |
| Solvent | Isopropyl Alcohol |
| Base | Potassium Carbonate |
| Overall Yield | 50% (from four steps) |
| Purity | 99.99% |
Imatinib's Mechanism of Action: Targeting the Bcr-Abl Signaling Pathway
Imatinib's therapeutic effect stems from its ability to inhibit the Bcr-Abl tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3][5][6][7][8][9][10][11] The following diagram illustrates this mechanism.
Caption: Imatinib inhibits Bcr-Abl, blocking pro-survival pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Application Note: High-Purity Isolation of 4-((4-Methylpiperazin-1-YL)methyl)benzoic Acid via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The compound's zwitterionic nature presents unique purification challenges. This method utilizes a mixed-solvent recrystallization procedure to effectively remove process-related impurities, yielding a final product of high purity suitable for downstream applications in drug development.
Introduction
This compound is a critical building block in medicinal chemistry. Synthetic routes can often result in the co-precipitation of inorganic salts and other organic impurities. Due to the presence of both a carboxylic acid and a tertiary amine, the molecule exists as a zwitterion, influencing its solubility profile. It is slightly soluble in water and its dihydrochloride salt is soluble in methanol.[1][2] Recrystallization is a robust and scalable purification technique that exploits differences in solubility between the target compound and impurities at varying temperatures. The protocol described herein employs a water-isopropanol solvent system, which has been found to be effective for the crystallization of polar, zwitterionic compounds, to achieve high purity.[3]
Impurity Profile and Purification Rationale
The primary impurities in crude this compound typically include unreacted starting materials (e.g., 1-methylpiperazine, 4-(chloromethyl)benzoic acid), inorganic salts from pH adjustments or reaction work-ups, and side-reaction byproducts. The principle of this recrystallization protocol is based on the compound's high solubility in a hot aqueous isopropanol mixture and significantly lower solubility upon cooling. Most inorganic salts remain soluble in the aqueous phase, while non-polar organic impurities are more soluble in the isopropanol-rich mother liquor, allowing for the selective crystallization of the pure target compound.
Experimental Protocol
3.1 Materials and Equipment
-
Crude this compound
-
Deionized Water
-
Isopropanol (IPA), Reagent Grade
-
Activated Charcoal (optional, for color removal)
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Stirring Capability
-
Condenser
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper
-
Drying Oven or Vacuum Dessicator
3.2 Recrystallization Procedure
-
Dissolution: In a suitably sized Erlenmeyer flask, add 10.0 g of crude this compound. To this, add a solvent mixture of deionized water and isopropanol (starting with a 3:1 v/v ratio, e.g., 60 mL water and 20 mL IPA).
-
Heating: Gently heat the mixture to reflux (approximately 85-90°C) with continuous stirring. Add the water/IPA solvent mixture portion-wise until all the solid has completely dissolved. Aim to use the minimum amount of hot solvent necessary to achieve full dissolution.[4][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 0.5 g) of activated charcoal to the solution. Re-heat the mixture to reflux for 10-15 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a clean Büchner funnel and receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the flask can help slow the cooling rate.[4] Once the flask has reached room temperature, further cool it in an ice-water bath for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum at 50-60°C until a constant weight is achieved.
Data Presentation
The following table summarizes typical results obtained from the recrystallization of this compound.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |
| Appearance | Off-white to yellowish powder | White crystalline powder |
| Purity (HPLC, % Area) | 95.2% | >99.8% |
| Melting Point | 248-252 °C (decomposition) | 254-256 °C (decomposition) |
| Inorganic Salt Content | High | Not Detected |
| Typical Yield | N/A | 85-92% |
Visualizations
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Rationale for Impurity Removal
Caption: Logical diagram illustrating the separation of impurities during recrystallization.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
Introduction
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of Imatinib, a targeted therapy used in the treatment of various cancers. The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note presents a reliable and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for use in research, development, and quality control environments.
Principle
The method utilizes a C18 stationary phase to separate this compound from potential impurities. An isocratic mobile phase consisting of a buffer and an organic solvent ensures consistent elution and resolution. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, allowing for accurate quantification.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., SunFire™ C18, 4.6 x 150 mm, 5 µm or equivalent).
-
Chemicals and Reagents:
-
This compound reference standard
-
Ammonium acetate (HPLC grade)
-
Ammonia solution (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
2. Preparation of Solutions
-
Mobile Phase Preparation (Ammonium Acetate Buffer, pH 9.5, and Acetonitrile/Methanol Mixture):
-
Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Adjust the pH of the buffer to 9.5 using a dilute ammonia solution.
-
Prepare a mixture of acetonitrile and methanol in a 40:60 (v/v) ratio.
-
The mobile phase for the analysis will be a gradient mixture of the prepared buffer (Mobile Phase A) and the acetonitrile/methanol mixture (Mobile Phase B).
-
-
Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[1]
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound reference standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Make up the volume to 50 mL with the diluent and mix well.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 25 mg of this compound.
-
Transfer it into a 50 mL volumetric flask.
-
Follow the same procedure as for the standard solution preparation.
-
3. HPLC Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., X-bridge C18)[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer, pH 9.5[1] |
| Mobile Phase B | Acetonitrile: Methanol (40:60, v/v)[1] |
| Gradient Program | Refer to the specific method being adapted from Imatinib impurity analysis. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute all components. For a single compound analysis, an isocratic method may be developed. |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detector Wavelength | 264 nm[1] or 230 nm[3] |
| Run Time | Approximately 45 minutes (as part of a broader impurity profile)[1][2] |
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution multiple times. The system suitability parameters should meet the acceptance criteria outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n≥5) |
5. Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the peak area of the reference standard.
Data Presentation
Table 1: System Suitability Results (Example Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 18.1 | 1234567 | 1.1 | 5500 |
| 2 | 18.1 | 1235678 | 1.1 | 5520 |
| 3 | 18.2 | 1234890 | 1.2 | 5490 |
| 4 | 18.1 | 1236012 | 1.1 | 5530 |
| 5 | 18.2 | 1235543 | 1.2 | 5480 |
| Mean | 18.14 | 1235338 | 1.14 | 5504 |
| % RSD | 0.06% |
Table 2: Quantitative Analysis Results (Example Data)
| Sample ID | Peak Area | Concentration (mg/mL) | Purity (%) |
| Sample 1 | 1229876 | 0.498 | 99.6 |
| Sample 2 | 1215432 | 0.492 | 98.4 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
Safety Precautions for Handling 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid and its dihydrochloride salt. The information is intended for laboratory personnel and drug development professionals to ensure a safe working environment.
Hazard Identification and Quantitative Data
Table 1: Hazard Identification and Safety Data
| Parameter | Data/Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritation | [1][2][3][5] |
| Acute Toxicity (Oral) | No specific LD50 data available. Classified as harmful if swallowed. | [1][4][5][6] |
| Acute Toxicity (Dermal) | No data available. | [5] |
| Acute Toxicity (Inhalation) | No data available. May cause respiratory irritation. | [2][3][4][5] |
| Occupational Exposure Limits (OELs) | No established Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV). | [5][6][7][8][9] |
| Carcinogenicity | Not classified as a carcinogen by IARC or NTP. | [4][6] |
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory to minimize exposure and ensure safety when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly.[4]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit.[7]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder outside of a fume hood, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100).[4]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[5][9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate PPE as described in section 2.1.
-
Avoid generating dust.
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.
-
For large spills, prevent further leakage if safe to do so.
-
-
Disposal:
Visualized Workflow and Pathways
The following diagrams illustrate the necessary safety workflow for handling this compound and the logical relationship of hazard controls.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
- 1. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.se [fishersci.se]
- 6. biocrick.com [biocrick.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals, including Imatinib.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Reductive Amination: This high-yield method involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine in the presence of a reducing agent like sodium triacetoxyborohydride.[3]
-
Nucleophilic Substitution: This route utilizes a 4-(halomethyl)benzoic acid derivative (e.g., 4-(chloromethyl)benzoic acid) which reacts with 1-methylpiperazine.[4][5]
-
Hydrolysis of a Nitrile Precursor: Synthesis can also be achieved by hydrolyzing 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, typically under acidic conditions.[6]
Q2: What is the role of this compound in drug development?
A2: This compound is a crucial intermediate in the synthesis of Imatinib Mesylate, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2]
Q3: What are the typical yields for the different synthetic routes?
A3: Yields can vary based on the chosen method and reaction conditions. Reductive amination has been reported to achieve yields in the range of 95-99%.[3] Nucleophilic substitution methods have also demonstrated high yields, often exceeding 95%.[4][5]
Q4: How is the final product typically isolated and purified?
A4: The product is often isolated as a dihydrochloride salt.[1][6] Purification can be challenging due to the presence of inorganic salts and potential side products.[7] Common purification techniques include filtration, washing with appropriate solvents (like acetone or diethyl ether), and recrystallization.[3][6] Nanofiltration has also been employed to remove salts and unreacted reagents.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure the reaction is carried out in a suitable solvent that facilitates imine formation. Methanol can be effective for rapid imine formation.[8] Consider removing water as it forms to shift the equilibrium towards the imine.[9] |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride can degrade in certain protic solvents like methanol. Dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred.[3][10] |
| Side Reactions | Prolonged reaction times can lead to side reactions, such as the acetylation of the amine by sodium triacetoxyborohydride.[10] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the aldehyde, amine, and reducing agent are used. A slight excess of the amine and reducing agent may be beneficial. |
| pH of the Reaction Mixture | The pH of the reaction can influence the rate of both imine formation and reduction. For some reductive aminations, maintaining a pH of 6-7 is optimal.[8] |
Issue 2: Impurity Formation in Nucleophilic Substitution
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Formation of Quaternary Ammonium Salt | This is a common impurity when using 4-(halomethyl)benzoic acid derivatives.[7] Using a hindered base or controlling the stoichiometry of 1-methylpiperazine can minimize this side reaction. A specific workup procedure involving partitioning between an organic solvent and an aqueous base can help remove this impurity.[7] |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring via TLC or HPLC. Increasing the reaction temperature or time may be necessary. The choice of solvent can also impact the reaction rate. |
| Presence of Inorganic Salts in the Final Product | Inadequate washing of the product can leave behind inorganic salts from the base used (e.g., sodium bicarbonate, potassium carbonate).[4][7] Thoroughly wash the filtered product with water or an appropriate organic solvent in which the inorganic salts are insoluble. |
Data Summary
Table 1: Reported Yields for Different Synthetic Routes of this compound dihydrochloride
| Starting Materials | Reagents | Solvent | Yield | Purity | Reference |
| 4-Formylbenzoic acid, 1-Methylpiperazine | Sodium triacetoxyborohydride | Not specified | 95-99% | Not specified | [3] |
| p-Chloromethyl benzoic acid, N-methylpiperazine | Sodium hydroxide | Water | 96.8% | 99.8% | [4][5] |
| p-Chloromethyl benzoic acid, N-methylpiperazine | Sodium bicarbonate | DMF | 97.3% | 99.8% | [4][5] |
| p-Chloromethyl benzoic acid, N-methylpiperazine | Potassium carbonate | Water | 97.9% | 99.9% | [4][5] |
| p-Chloromethyl benzoic acid, N-methylpiperazine | Sodium carbonate | Methanol | 95.7% | 99.9% | [4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is based on the high-yield synthesis described in the literature.[3]
-
To a stirred solution of 4-formylbenzoic acid (1 equivalent) in an appropriate solvent such as dichloroethane (DCE), add 1-methylpiperazine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or by conversion to its dihydrochloride salt.
Protocol 2: Nucleophilic Substitution of 4-(Chloromethyl)benzoic acid
This protocol is adapted from patent literature describing high-yield preparations.[4][5]
-
In a reaction vessel, dissolve 4-(chloromethyl)benzoic acid (1 equivalent) in a suitable solvent (e.g., water, DMF, or methanol).
-
Add an inorganic base such as sodium bicarbonate (1.2 equivalents) and 1-methylpiperazine (1.1 equivalents).
-
Heat the reaction mixture to a specified temperature (e.g., 30-50°C) and stir for a designated time (e.g., 1-2 hours).
-
Monitor the reaction for completion using an appropriate analytical method.
-
After cooling to room temperature, the product can be isolated. If using an aqueous medium, the product may precipitate upon cooling or acidification.
-
For isolation as the dihydrochloride salt, the reaction mixture can be concentrated and then treated with hydrogen chloride gas or a solution of HCl in a suitable solvent.[4][5]
-
Filter the resulting solid, wash with a suitable solvent (e.g., acetone) to remove impurities, and dry under vacuum.
Visualizations
Caption: Experimental Workflow for Reductive Amination.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, a key intermediate in the manufacturing of several pharmaceuticals, including Imatinib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via different synthetic routes.
Route 1: Reductive Amination of 4-Formylbenzoic Acid with 1-Methylpiperazine
Q1: My reaction is incomplete, and I observe significant amounts of unreacted 4-formylbenzoic acid in my crude product. What could be the cause?
A1: Incomplete reactions in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial condensation between 4-formylbenzoic acid and 1-methylpiperazine to form the iminium ion is crucial. Ensure the reaction pH is weakly acidic (around 5-6) to facilitate this step. Adding a catalytic amount of acetic acid can be beneficial.
-
Inactive Reducing Agent: The reducing agent, commonly sodium triacetoxyborohydride (STAB), is moisture-sensitive. Ensure you are using a fresh, dry batch of the reagent. Prolonged reaction times can sometimes be necessary for complete conversion.[1]
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. While DCM is widely used, prolonged reaction times in DCM can lead to side reactions with the amine.[1] Consider using DCE or tetrahydrofuran (THF) as an alternative.
Q2: I am observing a significant side product with a mass corresponding to the dialkylated piperazine. How can I minimize this?
A2: While dialkylation of the tertiary amine of 1-methylpiperazine is less common under standard reductive amination conditions, its formation can be promoted by certain factors. To minimize this:
-
Control Stoichiometry: Use a slight excess of the 1-methylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to the 4-formylbenzoic acid. This ensures the aldehyde is consumed and reduces the chance of a second molecule of the aldehyde reacting with the product.
-
Reaction Temperature: Maintain the reaction at room temperature. Elevated temperatures can increase the rate of side reactions.
Q3: My final product is difficult to purify, showing broad peaks in the NMR. What are the likely impurities?
A3: Broad NMR peaks often suggest the presence of multiple species in slow exchange or polymeric material. Likely impurities from a reductive amination include:
-
Boron Adducts: Residual boron species from the reducing agent can complex with your product. A proper aqueous workup with a mild base (like sodium bicarbonate solution) is essential to quench and remove these byproducts.[1]
-
Unreacted Starting Materials: As discussed in Q1, incomplete conversion will lead to the presence of 4-formylbenzoic acid and 1-methylpiperazine in your crude product.
-
Acetylated Amine: If sodium triacetoxyborohydride is used, a potential side reaction is the acetylation of the amine.[1]
Route 2: Alkylation of 1-Methylpiperazine with 4-(Halomethyl)benzoic Acid Derivatives
Q1: The yield of my reaction is low, and I isolate a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?
A1: The formation of a quaternary ammonium salt is a common side product in the alkylation of tertiary amines. To minimize this:
-
Control Stoichiometry and Addition Rate: Use a controlled molar ratio of the alkylating agent (4-(halomethyl)benzoic acid derivative) to 1-methylpiperazine. A slight excess of the piperazine can be beneficial. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation of the product.
-
Reaction Temperature: Perform the reaction at a moderate temperature. High temperatures can accelerate the rate of quaternization.
Q2: My reaction produces a complex mixture of products, and the desired product is difficult to isolate. What are potential side reactions?
A2: Besides over-alkylation, other side reactions can complicate the product mixture:
-
Reaction with the Carboxylic Acid: If the free acid form of 4-(halomethyl)benzoic acid is used with a base, side reactions involving the carboxylate group can occur. Using a protected form of the carboxylic acid (e.g., a methyl or ethyl ester) and deprotecting it in a subsequent step can circumvent these issues.[2]
-
Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination reactions of the 4-(halomethyl)benzoic acid derivative can occur, leading to the formation of polymeric byproducts.
Route 3: Synthesis from p-Cyanobenzyl Chloride and 1-Methylpiperazine followed by Nitrile Hydrolysis
Q1: The hydrolysis of the nitrile intermediate is slow and incomplete. How can I drive the reaction to completion?
A1: The hydrolysis of the intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, to the carboxylic acid can be challenging. To ensure complete conversion:
-
Harsh Reaction Conditions: This hydrolysis typically requires strong acidic or basic conditions and elevated temperatures. Refluxing with concentrated hydrochloric acid or a strong base like sodium hydroxide is common.[2][3][4]
-
Reaction Time: Ensure a sufficient reaction time. The hydrolysis can take several hours to go to completion. Monitoring the reaction by a technique like TLC or HPLC is recommended to determine the endpoint.
Q2: I am concerned about the formation of the amide intermediate during hydrolysis. How can I ensure I isolate the carboxylic acid?
A2: The formation of the corresponding benzamide is a common intermediate in nitrile hydrolysis. To favor the formation of the carboxylic acid:
-
Sufficient Hydrolysis Time and Temperature: As mentioned above, ensuring the reaction goes to completion is key. The amide is an intermediate, and with sufficient time and heat, it will hydrolyze to the carboxylic acid.
-
Workup Procedure: After hydrolysis under basic conditions, careful acidification is required to precipitate the carboxylic acid product.[3][4]
Summary of Potential Side Products and Mitigation Strategies
| Synthetic Route | Starting Materials | Potential Side Product | Mitigation Strategy |
| Reductive Amination | 4-Formylbenzoic acid, 1-Methylpiperazine | Unreacted starting materials | Use fresh reducing agent, optimize pH, ensure sufficient reaction time. |
| Over-reduction of carboxylic acid | Use a selective reducing agent like STAB. | ||
| Dialkylation of piperazine | Control stoichiometry, maintain moderate temperature. | ||
| Alkylation | 4-(Halomethyl)benzoic acid derivative, 1-Methylpiperazine | Quaternary ammonium salt (over-alkylation) | Slow addition of alkylating agent, control stoichiometry and temperature. |
| Side reactions at the carboxylic acid | Protect the carboxylic acid group (e.g., as an ester).[2] | ||
| Nitrile Hydrolysis | 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | Incomplete hydrolysis (residual nitrile) | Use strong acid or base, elevated temperatures, and sufficient reaction time.[2][3][4] |
| Amide intermediate | Ensure reaction goes to completion with adequate time and temperature. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 1-methylpiperazine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Alkylation using 4-(Chloromethyl)benzoic acid
-
Dissolve 1-methylpiperazine (1.2 equivalents) and a suitable base (e.g., potassium carbonate or sodium bicarbonate, 2.0 equivalents) in a polar aprotic solvent like DMF or acetonitrile.
-
Slowly add a solution of 4-(chloromethyl)benzoic acid (1 equivalent) in the same solvent to the mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~6 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Side product formation in the reductive amination route.
References
- 1. reddit.com [reddit.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimization of Imatinib Intermediate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of key Imatinib intermediates. It includes frequently asked questions (FAQs), troubleshooting guides, optimized experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key intermediate in the most common synthetic routes for Imatinib?
A1: A crucial intermediate in the synthesis of Imatinib is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (CAS 152460-10-1).[1][2] This compound serves as the backbone onto which the second key fragment, typically a derivative of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is coupled to form the final Imatinib molecule.[3][4]
Q2: What are the critical reaction steps that require careful optimization?
A2: Two of the most critical steps are the reduction of a nitro group to form the aniline moiety and the final C-N cross-coupling or condensation reaction.[5][6] The reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a key step that requires an efficient catalytic system to achieve high yield and purity.[6] The final condensation to form the amide bond is also critical and is highly dependent on the choice of base, solvent, and temperature.[3]
Q3: Which catalytic systems are effective for the nitro-to-amino reduction step?
A3: Palladium on carbon (Pd/C) with a hydrogen source is a widely used and effective system.[7] Common hydrogen sources include hydrogen gas or transfer hydrogenation reagents like ammonium formate.[6] The choice of solvent and catalyst loading are key parameters to optimize for a clean and complete reaction.[6]
Q4: How can the formation of impurities be minimized during the synthesis?
A4: Minimizing impurities involves several strategies. For the pyrimidine ring formation, using an optimized approach can overcome problematic steps and improve purity.[5][8] During the final condensation, controlling the reaction temperature and using the appropriate base can prevent side reactions.[4] Post-reaction, proper work-up and purification, such as recrystallization or column chromatography, are essential to remove any remaining starting materials or byproducts.[9] In some cases, poorly soluble intermediates can be purified by taking advantage of their insolubility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Imatinib intermediates.
Problem: Low yield in the final condensation step to form Imatinib.
-
Potential Cause 1: Inappropriate Base or Solvent Selection. The choice of base and solvent is critical for this transformation. Using a base that is too weak or a solvent that does not adequately dissolve the reactants can lead to an incomplete reaction.
-
Solution 1: Screen different base and solvent combinations. Strong bases like sodium methoxide, sodium ethoxide, or potassium butoxide are often used.[3] Solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) have been shown to be effective.[3] Refer to Table 1 for a comparison of conditions.
-
Potential Cause 2: Sub-optimal Reaction Temperature. The reaction may be sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to an incomplete conversion within a practical timeframe. If it is too high, side product formation may increase.
-
Solution 2: Optimize the reaction temperature. Studies show effective conversion at temperatures ranging from 50°C to 80°C, depending on the specific reagents used.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.
Problem: The nitro group reduction is slow or incomplete.
-
Potential Cause 1: Catalyst Deactivation. The palladium catalyst can be poisoned by impurities in the starting materials or solvents, leading to reduced activity.
-
Solution 1: Ensure high purity of the starting nitro-intermediate and use anhydrous, high-grade solvents. If catalyst deactivation is suspected, consider increasing the catalyst loading (e.g., from 2% to 10% by weight) or using a fresh batch of catalyst.[6]
-
Potential Cause 2: Inefficient Hydrogen Source. In transfer hydrogenation, the efficiency of the hydrogen donor (e.g., ammonium formate) is crucial.
-
Solution 2: Ensure the ammonium formate is fresh and used in sufficient excess. Alternatively, switching the reducing agent to palladium on carbon with formic acid or using hydrogen gas directly can be explored.[6]
Data Presentation
Table 1: Optimization of Final Condensation Reaction Conditions for Imatinib Synthesis
This table summarizes various conditions reported for the condensation of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with different benzoyl derivatives.
| Amine Intermediate Reactant | Benzoyl Derivative Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 27.7 g | 4-(4-methyl-piperazin-1-methyl)-benzoic acid methyl ester (25 g) | Sodium methoxide | Tetrahydrofuran | 70 | 91.0 | [3] |
| 27.7 g | 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester (45 g) | Sodium ethoxide | Toluene | 50 | 90.0 | [3] |
| 2.77 kg | 4-(4-methyl-piperazin-1-methyl)-benzoic acid propyl ester (3.5 kg) | Potassium butoxide | Dimethyl formamide | 50 | 92.0 | [3] |
| 277 g | 4-(4-methyl-piperazin-1-methyl)-benzoic acid phenyl ester (2250 g) | Cesium hydroxide | Propanol | 80 | 90.5 | [3] |
| 277 g | 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester (450 g) | Potassium carbonate | Ethyl acetate | 50 | 90.0 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Imatinib via Amide Condensation
This protocol is a representative procedure for the final step in Imatinib synthesis, based on high-yield methods.[3]
Materials:
-
4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine
-
4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester
-
Sodium methoxide
-
Anhydrous Tetrahydrofuran (THF)
-
4-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Set up a dried 500 mL 4-neck flask under a nitrogen atmosphere.
-
Charge the flask with 250 mL of anhydrous THF.
-
Add 27.7 g of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine and 25 g of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester to the flask.
-
Stir the mixture until all solids are dissolved.
-
Carefully add 10 g of sodium methoxide to the reaction mixture.
-
Heat the mixture to 70°C and maintain reflux overnight.
-
Monitor the reaction for completion using TLC or HPLC.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the THF.
-
Wash the resulting solid residue with water to remove inorganic salts.
-
Dry the solid product under vacuum to obtain Imatinib. (Expected yield: ~91%).[3]
Visualizations
Caption: General workflow for Imatinib synthesis highlighting key intermediate formation.
Caption: Troubleshooting flowchart for low yield in the final condensation step.
References
- 1. N-(5-amino-2-methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-amine at 4720.00 INR in Pune, Maharashtra | Avd Pharmaceuticals Private Limited [tradeindia.com]
- 2. nbinno.com [nbinno.com]
- 3. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 7. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route. Common contaminants include unreacted starting materials such as 1-methylpiperazine and 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid. A significant and often difficult-to-remove impurity is the quaternary ammonium salt formed by the over-alkylation of the tertiary amine product.[1] Inorganic salts from reagents used in the synthesis may also be present.
Q2: My purified product shows a persistent impurity peak in the HPLC analysis. What could it be?
A2: If you observe a persistent impurity peak, especially one that is highly polar, it is likely the quaternary ammonium salt byproduct. This impurity is challenging to remove by standard purification methods due to its salt-like nature.
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store the compound, particularly in its dihydrochloride salt form, in a cool and dry place under an inert atmosphere.
Q4: What are the typical solvents for recrystallizing the dihydrochloride salt of the target compound?
A4: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound dihydrochloride, which can yield high-purity crystals.[2]
Troubleshooting Guides
Issue 1: Low yield after recrystallization.
-
Possible Cause 1: Using an excessive amount of solvent.
-
Solution: During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product completely. Adding too much solvent will keep a significant portion of your product dissolved even after cooling, thus reducing the yield.
-
-
Possible Cause 2: Cooling the solution too rapidly.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal precipitation. Rapid cooling can trap impurities and lead to smaller, less pure crystals.
-
-
Possible Cause 3: Incomplete precipitation.
-
Solution: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize the precipitation of the product before filtration.
-
Issue 2: The product is still impure after a single recrystallization.
-
Possible Cause 1: High initial impurity load.
-
Solution: If the crude product is highly impure, a single recrystallization may not be sufficient. A second recrystallization step may be necessary to achieve the desired purity.
-
-
Possible Cause 2: Co-precipitation of impurities.
-
Solution: If impurities have similar solubility profiles to the desired product, consider a different purification technique such as column chromatography or an acid-base extraction to remove them before the final recrystallization step.
-
-
Possible Cause 3: Presence of the quaternary ammonium salt impurity.
-
Solution: This salt is often difficult to remove by simple recrystallization. An acid-base extraction or specialized chromatography may be more effective.
-
Issue 3: Difficulty in removing the quaternary ammonium salt impurity.
-
Possible Cause: Similar polarity and solubility to the desired product salt.
-
Solution 1: Acid-Base Extraction: Convert the desired product (the free base) into an organic-soluble form while the highly polar quaternary salt remains in the aqueous phase. See the detailed protocol below.
-
Solution 2: Ion Exchange Chromatography: Use a cation exchange resin to capture the positively charged quaternary ammonium salt, allowing the desired zwitterionic or neutral product to be eluted.
-
Solution 3: Nanofiltration: As described in some industrial processes, nanofiltration can be employed to separate the desired product from smaller salt molecules and unreacted reagents.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Estimated Yield | Key Advantages | Key Disadvantages |
| Single Recrystallization (Ethanol/Water) | 98.0 - 99.5%[2] | 75 - 90% | Simple, cost-effective, good for removing less polar impurities. | May not effectively remove the quaternary ammonium salt impurity. |
| Acid-Base Extraction | > 99.0% | 80 - 95% | Highly effective for removing the quaternary ammonium salt. | Requires multiple steps and large volumes of solvents. |
| Flash Column Chromatography (Silica Gel) | > 99.0% | 60 - 80% | Good for separating compounds with different polarities. | Can be time-consuming; the product may streak on the column. |
| Nanofiltration | > 99.8% | > 95%[3] | High purity and yield, environmentally friendly. | Requires specialized equipment, more suitable for large-scale production. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound dihydrochloride. Add a minimal amount of a 3:1 ethanol/water mixture.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add a small amount more of the hot solvent mixture until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for Quaternary Salt Removal
-
Dissolution: Dissolve the crude product in deionized water.
-
Basification: Slowly add a 2N sodium hydroxide solution with stirring until the pH of the solution reaches approximately 10-11. This will deprotonate the carboxylic acid and ensure the piperazine nitrogen is in its free base form.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with an organic solvent such as dichloromethane or ethyl acetate. The desired product will move into the organic layer, while the quaternary ammonium salt and other inorganic salts will remain in the aqueous layer.
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified free base of the product.
-
Salt Formation (Optional): If the dihydrochloride salt is desired, dissolve the purified free base in a suitable solvent like isopropanol and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. The dihydrochloride salt will precipitate out and can be collected by filtration.
Protocol 3: HPLC Purity Analysis
This is a general method that can be adapted for purity analysis.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase it over the run time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 266 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the product in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting impurities during purification.
References
- 1. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]
- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 4-((4-Methylpiperazin-1-YL)methyl)benzoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Reductive Amination of 4-Formylbenzoic Acid with 1-Methylpiperazine
Issue: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The initial condensation between the aldehyde and amine to form the imine intermediate is crucial. Ensure anhydrous reaction conditions as water can inhibit imine formation. A mild acid catalyst, such as acetic acid, can be used to promote this step. |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride (STAB) is sensitive to protic solvents. If using methanol, decomposition of the reducing agent may occur. Consider using a less reactive solvent like isopropanol or an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Incorrect Stoichiometry | An excess of the amine (1-methylpiperazine) is often used to drive the reaction towards imine formation. However, a large excess can complicate purification. A 1.1 to 1.5 molar equivalent of the amine is a good starting point. The reducing agent (STAB) should be used in excess (typically 1.5 to 2.0 equivalents). |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, especially at a larger scale. |
Issue: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation of the Amine | Although less common with STAB, it's possible for the product to react further with the aldehyde. This can be minimized by the slow addition of the reducing agent to the pre-formed imine. |
| Reduction of the Aldehyde | STAB is a mild reducing agent, but under certain conditions, it can reduce the starting aldehyde to the corresponding alcohol. Ensure that the imine formation is favored by allowing the aldehyde and amine to react before the addition of the reducing agent. |
| Impure Starting Materials | Impurities in the 4-formylbenzoic acid or 1-methylpiperazine can lead to a variety of side products. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. |
Route 2: Reaction of 4-(Halomethyl)benzoic Acid with 1-Methylpiperazine
Issue: High Levels of Quaternary Ammonium Salt Impurity
| Potential Cause | Suggested Solution |
| Second Alkylation of the Product | The desired product, a tertiary amine, can act as a nucleophile and react with another molecule of the 4-(halomethyl)benzoic acid to form a quaternary ammonium salt. This is a common and challenging side reaction. |
| Excess of 4-(Halomethyl)benzoic Acid | Using an excess of the alkylating agent will significantly increase the formation of the quaternary salt. It is recommended to use a slight excess of 1-methylpiperazine. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of the undesired second alkylation. Maintain a moderate reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times. |
| Inefficient Mixing at Scale | Poor mixing can lead to localized areas of high concentration of the alkylating agent, promoting the formation of the quaternary salt. Ensure efficient stirring, especially during the addition of reagents. |
Issue: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Base | A base, such as potassium carbonate or sodium bicarbonate, is required to neutralize the hydrohalic acid formed during the reaction. Ensure at least one equivalent of a suitable base is present. |
| Poor Solubility of Reactants | The choice of solvent is critical for ensuring that all reactants are in solution. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used. |
| Deactivated Halide | 4-(Chloromethyl)benzoic acid is less reactive than the bromo- or iodo-analogs. If the reaction is sluggish, consider using 4-(bromomethyl)benzoic acid. |
Route 3: Hydrolysis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Issue: Incomplete Hydrolysis
| Potential Cause | Suggested Solution |
| Insufficiently Harsh Conditions | Nitrile hydrolysis requires either strong acidic or basic conditions and elevated temperatures. If the reaction is not going to completion, you may need to increase the concentration of the acid or base, or increase the reaction temperature and time. |
| Formation of a Stable Amide Intermediate | The hydrolysis proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis. Prolonged heating under more concentrated acidic or basic conditions may be necessary. |
Issue: Product Degradation
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | While forcing conditions are needed for hydrolysis, excessively high temperatures or prolonged reaction times can lead to the degradation of the desired carboxylic acid. Monitor the reaction for the appearance of degradation products by TLC or HPLC. |
| Side Reactions of the Piperazine Moiety | The piperazine ring can be susceptible to side reactions under strongly acidic or oxidative conditions. Ensure the reaction is carried out under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when scaling up the synthesis of this compound?
A1: A primary challenge across multiple synthetic routes is controlling impurity formation. For the route starting from 4-(halomethyl)benzoic acid, the formation of a quaternary ammonium salt is a significant issue that complicates purification.[1] In the reductive amination pathway, ensuring complete reaction and minimizing side products like the corresponding alcohol from aldehyde reduction are key considerations for achieving high purity at scale.
Q2: How can I effectively purify the final product?
A2: Purification strategies depend on the synthetic route and the nature of the impurities.
-
Recrystallization: This is a common method for purifying the final product, often as its dihydrochloride salt.
-
Acid-Base Extraction: For the free base form, liquid-liquid extraction can be used to separate the basic product from non-basic impurities.
-
Nanofiltration: For larger scale production, nanofiltration has been reported as an effective method to remove excess N-methylpiperazine and inorganic salts.[2][3]
-
Chromatography: While not always ideal for large-scale production, column chromatography can be used for purification at the lab scale.
Q3: Which synthetic route is most amenable to large-scale production?
A3: The reductive amination route is often considered highly suitable for scale-up.[4] This is due to its typically high yields, mild reaction conditions, and the commercial availability of the starting materials. The reaction of 4-(halomethyl)benzoic acid with 1-methylpiperazine is also used industrially, but careful control of reaction conditions is necessary to minimize the formation of the difficult-to-remove quaternary ammonium salt impurity.[1]
Q4: What are the typical yields and purity I can expect?
A4: With optimized conditions, high yields and purity are achievable. Several sources report yields exceeding 95% and purities greater than 99.5% for the dihydrochloride salt of the product, particularly in patented industrial processes.[2][3]
Quantitative Data Summary
Table 1: Reported Yields and Purity for Different Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reported Yield (%) | Reported Purity (%) | Reference |
| Halomethyl Benzoic Acid | 4-(Chloromethyl)benzoic acid, N-Methylpiperazine | Sodium Hydroxide, Water, 50°C | 96.8 | 99.8 | [3] |
| Halomethyl Benzoic Acid | 4-(Chloromethyl)benzoic acid, N-Methylpiperazine | Potassium Carbonate, Water, 150°C | 97.9 | 99.9 | [3] |
| Halomethyl Benzoic Acid | 4-(Chloromethyl)benzoic acid, N-Methylpiperazine | Sodium Bicarbonate, DMF, 30°C | 97.3 | 99.8 | [3] |
| Reductive Amination | 4-Formylbenzoic acid, 1-Methylpiperazine | Sodium Triacetoxyborohydride | 95-99 | Not specified | [4] |
| Nitrile Hydrolysis | 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | 8M HCl, 100°C, 10 hours | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add 1-methylpiperazine (1.1-1.5 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the reaction mixture in portions, maintaining the temperature below 30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization, typically after conversion to its dihydrochloride salt by treatment with HCl.
Protocol 2: Synthesis from 4-(Chloromethyl)benzoic Acid
-
Reaction Setup: In a reaction vessel, dissolve 4-(chloromethyl)benzoic acid (1 equivalent) and a base such as sodium bicarbonate (1.5 equivalents) in a suitable solvent (e.g., DMF or water).[3]
-
Reagent Addition: Add N-methylpiperazine (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 30-50°C) and stir for several hours.[3]
-
Monitoring: Monitor the reaction by HPLC to determine the consumption of the starting material and the formation of the product and the quaternary salt impurity.
-
Work-up and Purification: After cooling, the reaction mixture may be subjected to nanofiltration to remove excess amine and salts.[3] The product is then typically precipitated as its dihydrochloride salt by the addition of hydrochloric acid. Centrifugation or filtration is used to isolate the solid product.[3]
Visualizations
Caption: Reductive Amination Workflow.
Caption: Formation of Quaternary Salt Impurity.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via two common methods: Reductive Amination and Nucleophilic Substitution.
Reductive Amination Route
Q1: My reductive amination reaction shows low or no conversion of the starting materials. What are the likely causes?
A1: Low or no conversion in a reductive amination reaction can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Incomplete Imine Formation: The initial step of the reaction is the formation of an iminium ion from 4-formylbenzoic acid and 1-methylpiperazine. This is an equilibrium process.
-
Solution: Ensure your reagents are dry, as water can hinder imine formation. While not always necessary, adding a dehydrating agent like molecular sieves can be beneficial. A mildly acidic environment (pH 4-5) can also catalyze imine formation; however, strong acids can protonate the amine starting material, rendering it non-nucleophilic.[1]
-
-
Inactive Reducing Agent: The reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is moisture-sensitive.
-
Solution: Use a fresh bottle of NaBH(OAc)₃ or one that has been properly stored in a desiccator. It is advisable to purchase from a reliable supplier and handle the reagent quickly in a dry environment.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure the reaction is stirred efficiently to allow proper mixing of the reagents. While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40°C) may be required for less reactive substrates.
-
Q2: The main impurity in my reaction is 4-(hydroxymethyl)benzoic acid. How can I prevent this?
A2: The formation of 4-(hydroxymethyl)benzoic acid indicates that the starting aldehyde is being reduced. This is a common side reaction if a non-selective or overly reactive reducing agent is used.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is milder and more selective for the iminium ion over the aldehyde.[1] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it can prematurely reduce the aldehyde.
-
Solution: If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent. A stepwise procedure where the imine is formed first, followed by the addition of NaBH₄, can mitigate this issue. However, switching to NaBH(OAc)₃ is generally the more robust solution.
-
Q3: I am observing the formation of multiple unidentified byproducts. What could be the cause?
A3: The formation of multiple byproducts could be due to several reasons, including impurities in starting materials or side reactions.
-
Purity of Starting Materials: Impurities in the 4-formylbenzoic acid or 1-methylpiperazine can lead to side reactions.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
-
Reaction with Solvent: Some solvents can participate in side reactions. For example, prolonged reaction times in DCM with amines can sometimes lead to the formation of chlorinated impurities.
-
Solution: Ensure the reaction is monitored and stopped once complete. If necessary, consider alternative solvents like DCE or THF.
-
Nucleophilic Substitution Route
Q1: The yield of my desired product is low, and I have a significant amount of a water-soluble impurity. What is this impurity and how can I avoid it?
A1: In the nucleophilic substitution reaction between a 4-(halomethyl)benzoic acid derivative and 1-methylpiperazine, a common side reaction is the formation of a quaternary ammonium salt. This occurs when the desired product, a tertiary amine, reacts further with another molecule of the 4-(halomethyl)benzoic acid.
-
Stoichiometry and Addition Order: The relative amounts of the reactants and the order of their addition are critical.
-
Solution: Using a slight excess of 1-methylpiperazine can help to minimize the formation of the quaternary salt. Additionally, slowly adding the 4-(halomethyl)benzoic acid derivative to the solution of 1-methylpiperazine can help to maintain a low concentration of the electrophile, further disfavoring the side reaction.
-
Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?
A2: The rate of nucleophilic substitution can be influenced by several factors.
-
Leaving Group: The nature of the halogen on the 4-(halomethyl)benzoic acid is important. Bromide is a better leaving group than chloride, so 4-(bromomethyl)benzoic acid will react faster than 4-(chloromethyl)benzoic acid.
-
Solvent: The choice of solvent can affect the reaction rate. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices for this type of reaction.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. Reactions can be heated to reflux in solvents like ACN to speed up the conversion.
-
Base: The presence of a base is necessary to neutralize the hydrohalic acid formed during the reaction. A weak inorganic base like potassium carbonate or sodium bicarbonate is typically used. Ensure the base is present in sufficient quantity (at least one equivalent, often more).
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Reductive Amination
| Parameter | Condition 1 | Condition 2 |
| Starting Materials | 4-formylbenzoic acid, 1-methylpiperazine | 4-formylbenzoic acid, 1-methylpiperazine |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Sodium borohydride (NaBH₄) |
| Stoichiometry | Aldehyde (1 eq), Amine (1.1-1.2 eq), Reducing Agent (1.2-1.5 eq) | Aldehyde (1 eq), Amine (1.1-1.2 eq), Reducing Agent (1.5-2 eq) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | >90% | Variable, generally lower than with NaBH(OAc)₃ |
| Key Considerations | One-pot reaction, good selectivity | Stepwise addition of NaBH₄ may be needed to avoid aldehyde reduction |
Table 2: Comparison of Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition 1 | Condition 2 |
| Starting Materials | 4-(chloromethyl)benzoic acid, 1-methylpiperazine | 4-(bromomethyl)benzoic acid, 1-methylpiperazine |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Bicarbonate (NaHCO₃) |
| Stoichiometry | Halide (1 eq), Amine (1.1-1.5 eq), Base (2 eq) | Halide (1 eq), Amine (1.1-1.5 eq), Base (2 eq) |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) |
| Temperature | Room Temperature to Reflux (82°C) | Room Temperature |
| Reaction Time | 6-18 hours | 4-12 hours |
| Typical Yield | >90% | >95% |
| Key Considerations | Slower reaction, may require heating | Faster reaction due to better leaving group |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in dichloromethane (DCM) is added 1-methylpiperazine (1.1 equivalents).
-
Imine Formation: The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted three times with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization.
Protocol 2: Synthesis via Nucleophilic Substitution
-
Reaction Setup: To a solution of 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile (ACN) is added 4-(chloromethyl)benzoic acid (1.0 equivalent).
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux (e.g., 60-80°C) for 6-18 hours.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by crystallization.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to achieve >99% purity for 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: A significant and often difficult-to-remove impurity is a quaternary ammonium salt formed during the reaction of an alpha-halomethylbenzoic acid with N-methylpiperazine.[1] Other potential impurities include unreacted starting materials, such as 1-methylpiperazine and 4-(chloromethyl)benzoic acid, and inorganic salts.[1][2]
Q2: My final product has a purity of around 70-80%. What is the most effective initial purification step?
A2: For a product with significant impurities, an acid-base extraction is a highly effective initial purification step. This technique leverages the amphoteric nature of your compound (containing both a basic piperazine nitrogen and an acidic carboxylic acid) to separate it from non-amphoteric impurities. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: I've performed an acid-base extraction, but my purity is still not >99%. What should I do next?
A3: Recrystallization is the ideal second step to enhance purity. Since your compound is a crystalline solid, recrystallization from a suitable solvent system can effectively remove closely related structural impurities and residual inorganic salts.[3] A protocol for recrystallization is detailed below.
Q4: Can I use activated charcoal during purification?
A4: Yes, treatment with activated charcoal can be beneficial, particularly if your product is discolored.[4] It is typically used after dissolving the crude product in a solvent and before the filtration and crystallization steps to remove colored impurities and other contaminants.
Q5: The synthesis patents mention forming the dihydrochloride salt. Is this necessary for purification?
A5: Forming the dihydrochloride salt is a common and effective purification strategy.[1][2][4][5] The salt often has different solubility characteristics than the free base, which can be exploited for selective precipitation, leaving impurities behind in the solution. The highly pure salt can then be neutralized to yield the pure free base if required.
Data Summary
The following table summarizes purity and yield data from various synthetic and purification methods for this compound dihydrochloride.
| Method | Starting Materials | Purity Achieved | Yield | Reference |
| Nanofiltration followed by precipitation with HCl gas | p-chloromethyl benzoic acid and N-methylpiperazine | >99.8% | >95% | [2] |
| Reaction in n-butanol with K₂CO₃ followed by acid-base workup and precipitation with IPA-HCl | 4-bromomethyl benzoic acid and N-methylpiperazine | >99.0% | Not specified | [1] |
| Hydrolysis of 4-((4-Methylpiperazin-1-YL)methyl)benzonitrile with HCl, followed by cooling and filtration | 4-((4-Methylpiperazin-1-YL)methyl)benzonitrile | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove non-amphoteric impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like n-butanol.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water to remove water-soluble impurities.[1]
-
Basic Extraction: Extract the organic layer with an aqueous base solution (e.g., 2N Sodium Hydroxide). The target compound will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.[1] The product will precipitate as the dihydrochloride salt.
-
Filtration and Washing: Filter the solid product and wash it with cold water and then a solvent in which the salt is poorly soluble, like acetone, to remove residual impurities.[4]
-
Drying: Dry the purified product under vacuum at 50-60°C.[1]
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is suitable for increasing the purity from an already partially purified product. The choice of solvents should be determined experimentally, but a common approach for similar compounds involves a polar protic solvent and a less polar co-solvent.
-
Solvent Selection: Empirically determine a suitable solvent system. The ideal solvent will dissolve the compound when hot but not when cold. A mixture like ethanol/water or isopropanol/water is a good starting point. Benzoic acid, for example, is much more soluble in hot water than in cold water.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., near-boiling water or isopropanol) to the crude product to completely dissolve it.[4][6] If discoloration is present, this is the stage to add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Covering the flask can help slow the cooling rate.[6]
-
Cooling: Once the solution has reached room temperature and crystals have formed, place it in an ice bath to maximize the yield of the crystallized product.[6]
-
Filtration: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals thoroughly under vacuum.
Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision tree for purifying this compound.
References
- 1. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and scalable synthetic routes are:
-
Nucleophilic Substitution: This route involves the reaction of a 4-(halomethyl)benzoic acid derivative (e.g., 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid) with 1-methylpiperazine in the presence of a base.
-
Reductive Amination: This method consists of the reaction between 4-formylbenzoic acid and 1-methylpiperazine in the presence of a reducing agent.
Q2: What are some greener or more sustainable solvent alternatives for this synthesis?
A2: For nucleophilic substitution reactions, which often use polar aprotic solvents like DMF, greener alternatives include water, C1-C3 alcohols (methanol, ethanol, propanol), and acetonitrile.[1][2] For reductive amination, methanol is a common choice. More environmentally friendly alternatives to chlorinated solvents often used in this type of reaction include ethyl acetate and dimethyl carbonate.
Q3: What is a major impurity in the nucleophilic substitution route and how can it be minimized?
A3: A significant impurity is the formation of a quaternary ammonium salt, which can be difficult to remove.[3] One patented approach to minimize this impurity involves using n-butanol as the solvent and potassium carbonate as the base for the condensation of 4-bromomethyl benzoic acid with 1-methylpiperazine.[3]
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Substitution Reaction
| Possible Cause | Suggested Solution |
| Inadequate Solvent | The choice of solvent can significantly impact reaction rate and yield. While DMF is effective, consider alternatives like water, methanol, or acetonitrile, which have been shown to produce high yields (see Table 1).[1][2] |
| Insufficient Base | Ensure at least a stoichiometric amount of a suitable base (e.g., sodium bicarbonate, potassium carbonate, sodium hydroxide) is used to neutralize the hydrohalic acid byproduct.[1][2] |
| Low Reaction Temperature | The reaction temperature can range from 30°C to 150°C depending on the solvent and reactants.[1][2] If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. |
| Side Reactions | The formation of impurities, such as the quaternary ammonium salt, can consume starting materials and reduce the yield of the desired product. Using a less polar solvent like n-butanol may help to control this side reaction.[3] |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Quaternary Ammonium Salt Impurity | This impurity is often highly water-soluble and can be challenging to separate from the product. A process involving partitioning the reaction mixture between water and n-butanol has been described to separate this impurity.[3] |
| Residual Starting Materials | Unreacted 4-(halomethyl)benzoic acid or 1-methylpiperazine can co-precipitate with the product. Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. An aqueous workup can help remove excess 1-methylpiperazine. |
| Inorganic Salt Contamination | The base used in the reaction can lead to inorganic salt byproducts. Washing the crude product with water is an effective way to remove these salts. |
Data Presentation
Table 1: Comparison of Solvents in the Nucleophilic Substitution of 4-(Chloromethyl)benzoic Acid with 1-Methylpiperazine
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N,N-Dimethylformamide (DMF) | Sodium Bicarbonate | 30 | 2 | 97.3 | 99.8 | [2] |
| Water | Sodium Hydroxide | 50 | 1 | 96.8 | 99.8 | [2] |
| Methanol | Sodium Carbonate | 64 | 2 | 95.7 | 99.9 | [2] |
| Acetonitrile | Sodium Hydroxide | 50 | 1.5 | 95.2 | 99.8 | [2] |
| n-Butanol* | Potassium Carbonate | Room Temp. | 12 | >99.0 (purity) | >99.0 | [3] |
*Note: This reaction used 4-(bromomethyl)benzoic acid as the starting material.
Experimental Protocols
Protocol 1: Nucleophilic Substitution in Water
-
In a suitable reactor, add 100g of 4-(chloromethyl)benzoic acid, 59g of 1-methylpiperazine, 23.5g of sodium hydroxide, and 400ml of water.[2]
-
Heat the mixture to 50°C and stir for 1 hour.[2]
-
Cool the reaction solution to room temperature.[2]
-
The product can be isolated by adjusting the pH to precipitate the free acid or by introducing hydrogen chloride gas to precipitate the dihydrochloride salt.[2]
Protocol 2: Reductive Amination in Methanol
-
To a mixture of 5g of 4-formylbenzoic acid and 3.84g of sodium bicarbonate in 40mL of methanol, add 3.66g of 1-methylpiperazine.[4]
-
Stir the resulting mixture under reflux for 8 hours.[4]
-
Cool the mixture to room temperature and add 1.38g of sodium borohydride.[4]
-
Stir the reaction mixture overnight.[4]
-
Remove the solvent by evaporation. The residue, containing the product and inorganic salts, can often be used in the next step without further purification.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dimer Formation in Benzoic Acid Derivative Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dimer formation in reactions involving benzoic acid derivatives, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with benzoic acid derivatives.
Q1: My reaction with a benzoic acid derivative is showing a significant amount of a byproduct with approximately double the expected molecular weight. Could this be a dimer?
A1: Yes, it is highly likely that you are observing the formation of a benzoic acid dimer. Benzoic acid and its derivatives have a strong tendency to form dimers through hydrogen bonding between the carboxylic acid groups, especially in non-polar solvents.[1][2] This can lead to the formation of a stable six-membered ring structure. The presence of this byproduct can significantly reduce the yield of your desired product.
Q2: I am performing an amide coupling reaction, and the yield is consistently low. How can I determine if dimer formation is the cause?
A2: To confirm if dimer formation is impacting your amide coupling reaction, you can use several analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer will likely appear as a separate, less polar spot compared to your starting benzoic acid derivative.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can effectively separate and quantify the monomeric acid, the dimer, and your desired amide product.[3]
-
Mass Spectrometry (MS): The mass spectrum of your crude product should show a peak corresponding to the molecular weight of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show a downfield shift of the carboxylic acid proton upon dimerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C=O stretching frequency in the IR spectrum can help distinguish between the monomer and the hydrogen-bonded dimer.[4]
Q3: What are the key factors that promote the formation of benzoic acid dimers in a reaction?
A3: The primary factors that encourage the formation of benzoic acid dimers include:
-
Solvent Choice: Non-polar, aprotic solvents such as benzene, toluene, and chloroform strongly favor dimerization.[4][5]
-
Concentration: Higher concentrations of the benzoic acid derivative increase the probability of intermolecular hydrogen bonding and subsequent dimer formation.
-
Temperature: The effect of temperature can be complex. In some solvent systems, lower temperatures can favor the thermodynamically stable dimer.[6]
-
Absence of Competitive Hydrogen Bond Donors/Acceptors: In the absence of other molecules that can participate in hydrogen bonding, benzoic acid derivatives are more likely to self-associate.
Q4: What strategies can I employ to minimize dimer formation during my reaction?
A4: To minimize dimer formation, consider the following strategies:
-
Solvent Selection: Use polar, aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF). These solvents can disrupt the hydrogen bonding between benzoic acid molecules.[4]
-
Reagent Concentration: Whenever possible, carry out the reaction at a lower concentration to reduce the likelihood of intermolecular interactions.
-
Use of Additives: In amide coupling reactions, the use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can help to form an active ester intermediate, which is less prone to dimerization than the free carboxylic acid.[7]
-
Choice of Coupling Reagent: Certain coupling reagents are more effective than others at preventing side reactions like dimerization. Uronium/aminium-based reagents such as HATU, HBTU, or COMU can be very effective.[7][8]
-
Order of Reagent Addition: In some cases, pre-activating the carboxylic acid with the coupling reagent before adding the amine can reduce the time the free acid is available to dimerize.
Q5: How can I remove benzoic acid dimers from my final product?
A5: If dimer formation has already occurred, you can use the following purification techniques:
-
Recrystallization: This is a highly effective method for purifying benzoic acid and its derivatives. The difference in solubility between the monomer, dimer, and impurities in a suitable solvent system allows for their separation.[9][10][11]
-
Column Chromatography: Silica gel chromatography can be used to separate the dimer from the desired product based on differences in polarity.
-
Distillation: For volatile benzoic acid derivatives, distillation can be an effective purification method.[10]
-
Extraction: A liquid-liquid extraction using a suitable solvent system can help to separate the dimer from the product.
Data Presentation
The choice of solvent and coupling reagent can significantly impact the extent of dimer formation. The following tables summarize the effects of these parameters.
Table 1: Effect of Solvent on Benzoic Acid Dimerization
| Solvent | Polarity | Hydrogen Bonding Capability | Dimer Formation Tendency |
| Benzene | Non-polar | None | High |
| Toluene | Non-polar | None | High |
| Chloroform | Moderately Polar | Weak | Moderate to High |
| Dichloromethane | Moderately Polar | Weak | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | Acceptor | Low to Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | Acceptor | Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Low |
| Water | Polar Protic | Donor & Acceptor | Very Low |
Table 2: Comparison of Coupling Reagents for Amide Bond Formation in the Presence of Benzoic Acid Derivatives
| Coupling Reagent | Class | Effectiveness in Suppressing Dimerization | Common Additives |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Moderate | HOBt, Oxyma |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Moderate | HOBt, Oxyma |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium | High | None required (contains HOAt moiety) |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium | High | HOBt |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium | High | None required |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | High | None required |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation in Amide Coupling Reactions
-
Solvent Selection: Choose a polar aprotic solvent such as DMF or NMP.
-
Reagent Preparation:
-
Dissolve the benzoic acid derivative (1 equivalent) in the chosen solvent.
-
In a separate flask, dissolve the amine (1.1 equivalents).
-
Prepare a solution of the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Cool the solution of the benzoic acid derivative to 0 °C in an ice bath.
-
Slowly add the coupling reagent/base solution to the benzoic acid derivative solution and stir for 15-30 minutes to allow for pre-activation.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to remove any remaining dimer and other impurities.
-
Protocol 2: Detection and Quantification of Benzoic Acid Dimer using HPLC
-
Sample Preparation: Prepare a standard solution of your pure benzoic acid derivative and a sample of your crude reaction mixture in the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is commonly used.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the monomer.
-
Inject the crude reaction mixture. The dimer, being less polar, will typically have a longer retention time than the monomer.
-
Quantify the amount of dimer present by integrating the peak areas and comparing them to a calibration curve if absolute quantification is required.
-
Visualizations
Caption: Formation of a benzoic acid dimer via hydrogen bonding.
Caption: Troubleshooting workflow for addressing dimer formation.
References
- 1. quora.com [quora.com]
- 2. Molecules of benzoic acid C6H5COOH dimerises in benzene class 12 chemistry JEE_Main [vedantu.com]
- 3. helixchrom.com [helixchrom.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Solvent effect on the dimerization and hydration constant of benzoic acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Economic and Efficient Synthesis of Imatinib Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Imatinib and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for economic Imatinib synthesis?
A1: Two of the most frequently cited starting materials for the industrial production of Imatinib are 2-methyl-5-nitroaniline and 4-methyl-3-nitroaniline. These compounds are relatively inexpensive and provide a good foundation for building the core structure of Imatinib.
Q2: Are there alternatives to using toxic cyanamide for the guanylation step?
A2: Yes, to avoid the use of toxic cyanamide, an alternative method involves the reaction of an enaminone with guanidine nitrate to prepare the necessary pyrimidinyl amine intermediate.[1][2] Another approach involves reacting N-(4-methyl-3-aminophenyl)-4-(4-methyl-piperazinyl-1-methyl)-benzamide with 4-Methyl-(3-pyridyl)-2-pyrimidinone using a condensing agent.[3]
Q3: How can I avoid expensive palladium catalysts for C-N coupling reactions?
A3: Copper-catalyzed N-arylation is a more cost-effective alternative to palladium-catalyzed reactions for forming the C-N bond.[1][2] For instance, the key intermediate N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine can be prepared in high yield using copper salts.[1][2]
Q4: What are the main synthetic routes to Imatinib?
A4: There are generally two main convergent synthesis strategies for Imatinib suitable for industrial production.[4]
-
Route 1: Starts with 2-methyl-5-nitroaniline, which undergoes guanylation, followed by cyclization with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, reduction of the nitro group, and finally condensation with the side chain.
-
Route 2: Begins with 4-methyl-3-nitroaniline, which is first reacted with the side-chain precursor (e.g., 4-(Chloromethyl)benzoyl chloride and N-methyl piperazine), followed by nitro reduction, guanylation, and finally cyclization to form the pyrimidine ring.
Q5: Are there methods to accelerate the synthesis process?
A5: Yes, continuous flow synthesis and microwave-assisted synthesis have been shown to significantly accelerate key steps.[5][6] Microwave heating can reduce reaction times from hours to minutes, particularly in the guanylation and final cyclization steps. Continuous flow processes can improve conversion rates and allow for safer handling of reactions at high temperatures and pressures.[6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of key Imatinib precursors.
Issue 1: Low Yield in Pyrimidine Ring Formation
-
Symptom: The cyclization reaction to form the 2-aminopyrimidine core results in a low yield of the desired product.
-
Possible Cause 1: Inefficient condensation of the guanidine intermediate with the enaminone (3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one).
-
Solution 1: Ensure the reaction is carried out under optimal temperature conditions. High temperatures are often required for this cyclization, but excessive heat can lead to degradation.[4] Using a suitable solvent like 1-butanol at reflux is a common procedure.[8]
-
Possible Cause 2: The guanidinium salt formation was incomplete or of low purity.
-
Solution 2: An optimized approach for forming the guanidine salt is to react the aniline hydrochloride with an excess of molten cyanamide without a solvent. This method has been reported to produce a nearly quantitative yield.[1]
-
Possible Cause 3: Competing side reactions.
-
Solution 3: Using guanidine nitrate in the presence of an alkali is an effective method for the cyclization with the enaminone and can help minimize side products.[9]
Issue 2: Impurity Formation during Final Condensation
-
Symptom: The final coupling reaction between N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine (Amine Intermediate) and 4-(4-methylpiperazinomethyl)benzoyl chloride (Acid Chloride Intermediate) produces significant impurities.
-
Possible Cause 1: The amine intermediate is a genotoxic impurity and its carry-over into the final product is a major concern.[10]
-
Solution 1: The molar ratio of the amine intermediate to the acid chloride intermediate is critical. Using a slight excess of the acid chloride intermediate (e.g., a molar ratio of 1:1.35 to 1:1.50) can help to consume the amine intermediate and reduce its levels in the final product to acceptable limits (<50 ppm).[10]
-
Possible Cause 2: The base used is not optimal, leading to side reactions or the formation of salts that are difficult to remove.
-
Solution 2: While pyridine is commonly used, it can be difficult to remove completely.[10] An alternative is to use potassium carbonate in a solvent like isopropyl alcohol.[1] This can lead to a cleaner reaction profile.
-
Possible Cause 3: The acid chloride intermediate is unstable or of low quality.
-
Solution 3: Prepare the acid chloride intermediate fresh before use. Alternatively, a C-N coupling reaction between the amine intermediate and 4-(4-methylpiperazine-1-methyl)benzamide can be employed, which avoids the use of the more reactive benzoyl chloride.[11]
Issue 3: Inefficient Nitro Group Reduction
-
Symptom: The reduction of the nitro group on the phenyl ring is slow or incomplete.
-
Possible Cause 1: The catalyst used is not sufficiently active.
-
Solution 1: While catalytic hydrogenation with Palladium on carbon (Pd/C) is common, it can be costly.[4] A highly efficient and more economical alternative is the use of a N₂H₄·H₂O/FeCl₃/C system in water, which can produce good yields.[1][2]
-
Possible Cause 2: Poor solubility of the nitro-intermediate in the reaction solvent.
-
Solution 2: Ensure the chosen solvent system effectively dissolves the starting material. For catalytic transfer hydrogenation, solvent choice is key to ensuring efficient contact between the substrate, catalyst, and hydrogen donor.
Data Presentation: Comparison of Synthesis Parameters
Table 1: Comparison of Catalysts for C-N Coupling Reaction
| Catalyst System | Key Intermediate | Yield | Advantages | Disadvantages | Reference |
| Palladium (e.g., BrettPhos Pd G4) | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Good to Excellent | High efficiency and selectivity | High cost | [5][7] |
| Copper Salts (e.g., CuI) | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82% | Low cost, environmentally friendly | May require specific ligands | [1][2] |
Table 2: Comparison of Nitro Group Reduction Methods
| Reagent/Catalyst | Solvent | Yield | Advantages | Disadvantages | Reference |
| H₂ / Adam's Catalyst (PtO₂) | N/A | Quantitative | High yield and purity | Catalyst cost | [1] |
| N₂H₄·H₂O / FeCl₃ / Activated Carbon | Water | Good | Low cost, uses water as solvent | Hydrazine is toxic | [1][2] |
| H₂ / 10% Pd/C | Ethyl Acetate | Good | Effective and reliable | Catalyst cost, large solvent volume | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Key Intermediate)
This protocol utilizes a cost-effective copper-catalyzed C-N coupling reaction.[1][2]
-
Materials: 4-(pyridin-3-yl)pyrimidin-2-amine, 2-bromo-1-methyl-4-nitrobenzene, Copper(I) iodide (CuI), N,N'-dimethylethylenediamine (ligand), and a suitable solvent.
-
Procedure: a. To a reaction vessel, add 4-(pyridin-3-yl)pyrimidin-2-amine and 2-bromo-1-methyl-4-nitrobenzene. b. Add the copper catalyst (CuI) and the ligand. c. Add the solvent and heat the mixture under an inert atmosphere. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). e. Upon completion, cool the reaction mixture and perform a suitable workup to isolate the product. f. Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate in high yield (reported as 82%).[1][2]
Protocol 2: Synthesis of Imatinib Base via Condensation
This protocol describes the final condensation step to produce Imatinib base.[1]
-
Materials: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride, potassium carbonate (K₂CO₃), and isopropyl alcohol.
-
Procedure: a. Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol in a reaction vessel. b. Add potassium carbonate to the mixture. c. Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in a suitable solvent to the reaction mixture at a controlled temperature. d. Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitor by TLC or HPLC). e. After completion, filter the reaction mixture to remove inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude Imatinib base. g. Purify the crude product by recrystallization to obtain Imatinib base with high purity.
Visualizations
Diagrams of Synthesis Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Catalyst selection for reductive amination in drug intermediate synthesis
Welcome to the technical support center for reductive amination in drug intermediate synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize catalyst selection and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for my reductive amination reaction?
The ideal catalyst depends on several factors, including the nature of your carbonyl (aldehyde vs. ketone), the amine (primary vs. secondary), and the presence of other functional groups.
-
For general-purpose, one-pot reactions with good functional group tolerance, Sodium Triacetoxyborohydride (STAB) is often the preferred choice.[1][2][3] It is a mild and selective reagent that does not readily reduce aldehydes and ketones, minimizing alcohol byproduct formation.[1][4][5]
-
Sodium Cyanoborohydride (NaBH₃CN) is another selective reagent that is particularly effective at reducing iminium ions at a mildly acidic pH (4-5).[5][6][7] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[8]
-
Catalytic Hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) is a greener and more atom-economical option, ideal for large-scale synthesis.[9][10][11] However, it is less chemoselective and may reduce other functional groups like alkenes, alkynes, or nitro groups.
-
Sodium Borohydride (NaBH₄) is a stronger, less expensive reducing agent.[4] To prevent the reduction of the starting carbonyl, it is best used in a two-step (indirect) procedure where the imine is formed first before the reductant is added.[6][8][12]
Q2: What is the optimal pH for reductive amination?
A mildly acidic pH, typically between 4 and 7, is optimal for most reductive aminations.[8][13] This pH range is a crucial compromise: it needs to be acidic enough to catalyze the dehydration step to form the imine/iminium ion, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic.[7][8][13] Acetic acid is commonly added as a catalyst to achieve the desired pH.[2][13]
Q3: How can I minimize the formation of over-alkylation byproducts?
Over-alkylation, where a primary amine reacts further to form a tertiary amine, is a common side reaction.[6][9] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine. To minimize this:
-
Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[6]
-
Employ an indirect (two-step) procedure: First, form the imine, and then add the reducing agent. This is particularly effective when using a strong reductant like NaBH₄.[6][8]
-
Run the reaction under non-acidic conditions where possible, as this can suppress the formation of tertiary amines.[6][8]
Q4: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?
The formation of an alcohol byproduct indicates that your reducing agent is too reactive and is reducing the carbonyl group before it can form an imine.[6][13]
-
Switch to a more selective (milder) reducing agent like Sodium Triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the carbonyl.[1][6]
-
If using a strong reductant like NaBH₄, allow sufficient time for the imine to form before adding the reducing agent (indirect method).[6][12] You can monitor imine formation by TLC or NMR.[6]
Catalyst Performance Data
The following table summarizes the performance of common catalysts for reductive amination under various conditions. Yields are representative and can vary based on specific substrates.
| Catalyst/Reducing Agent | Carbonyl Substrate | Amine Substrate | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Features & Notes |
| NaBH(OAc)₃ (STAB) | Aldehyd | Primary Amine | DCE | 25 | 1 - 4 | 85 - 95 | Excellent selectivity; one-pot procedure; tolerates many functional groups.[3][4] |
| NaBH(OAc)₃ (STAB) | Ketone | Secondary Amine | DCE / THF | 25 - 50 | 12 - 24 | 80 - 90 | Generally slower with ketones; may require mild heating or acetic acid catalyst.[3] |
| NaBH₃CN | Aldehyde | Primary Amine | MeOH | 25 | 2 - 6 | 80 - 90 | Requires careful pH control (4-5); toxic cyanide byproduct risk.[2][6] |
| H₂ / Pd/C (10%) | Ketone | Ammonia | MeOH / NH₃ | 25 - 60 | 6 - 18 | 75 - 85 | "Green" method; risk of reducing other functional groups; requires pressure equipment.[9] |
| NaBH₄ (Indirect) | Aldehyde | Primary Amine | MeOH | 0 - 25 | 1 - 3 | 70 - 85 | Imine pre-formation is crucial; cost-effective but less selective.[8][12] |
| Ir-based Catalyst | Ketone | Ammonium Formate | EtOH | 60 - 80 | 12 - 24 | 90 - 99 | Transfer hydrogenation method; avoids pressurized H₂ gas.[14][15] |
Troubleshooting Guide
This guide addresses common issues encountered during reductive amination experiments.
Problem 1: Low or No Product Yield
Caption: Troubleshooting logic for low product yield.
-
Potential Cause: Inefficient Imine/Iminium Ion Formation. The equilibrium between your carbonyl and amine may not favor the imine intermediate. This is common with sterically hindered substrates or electron-poor amines.[13]
-
Suggested Solution:
-
Optimize pH: Ensure the reaction is mildly acidic (pH 4-5) by adding a catalyst like acetic acid to promote imine formation.[6][13]
-
Remove Water: The formation of an imine from a carbonyl and an amine releases water. Removing this water by adding a dehydrating agent (e.g., molecular sieves, MgSO₄) or through azeotropic distillation can drive the equilibrium toward the imine product.[6]
-
Increase Temperature: For sterically hindered substrates, increasing the reaction temperature can help overcome the activation energy barrier.[6]
-
-
-
Potential Cause: Inactive or Decomposed Reducing Agent. Hydride reagents, especially STAB, are moisture-sensitive and can degrade over time.[1][8][13]
-
Suggested Solution: Use a fresh bottle of the reducing agent or test the activity of your current batch on a simple, reliable substrate.[13]
-
-
Potential Cause: Poor Solubility. If reactants are not fully dissolved, the reaction rate will be significantly hindered.[13]
Problem 2: Difficulty Isolating the Amine Product
-
Potential Cause: Co-elution of Product and Starting Materials. The product amine may have a similar polarity to the starting amine or other impurities.
-
Suggested Solution: Use an acid-base extraction during workup. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl). This layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified amine product is extracted back into an organic solvent.[8]
-
-
Potential Cause: Emulsion Formation During Workup. Emulsions can form during liquid-liquid extractions, making phase separation difficult.
-
Suggested Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break up emulsions.[8]
-
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This direct method is suitable for a wide range of aldehydes and ketones and minimizes side reactions.
Caption: Workflow for direct reductive amination using STAB.
Methodology:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv), the amine (1.0-1.2 equiv), and an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[3]
-
Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or water.
-
Stir for 1 hour, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step method is useful for preventing the reduction of the starting carbonyl and minimizing over-alkylation when using primary amines.[8]
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH).[8]
-
Stir the mixture at room temperature for 1-2 hours. For less reactive substrates, a dehydrating agent like anhydrous MgSO₄ can be added.
-
Monitor imine formation by TLC or NMR. Once complete, proceed to the next step. The crude imine can be used directly.[8]
Step B: Reduction
-
Cool the methanolic solution of the imine in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, ensuring the temperature remains below 10 °C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to provide the crude amine product.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. kanto.com.my [kanto.com.my]
- 15. kanto.co.jp [kanto.co.jp]
Validation & Comparative
Confirming the Structure of Synthesized 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of the analytical data for 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, alongside two structurally related alternatives.
This document outlines the expected analytical data from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the successful synthesis of this compound. For comparative purposes, data for p-toluic acid and 4-(4-methylpiperazin-1-yl)benzoic acid are also presented.
Structural and Analytical Data Comparison
The following table summarizes the key physical and spectroscopic data for the target compound and its alternatives. This allows for a clear comparison of their structural features and analytical fingerprints.
| Property | This compound | p-Toluic Acid | 4-(4-methylpiperazin-1-yl)benzoic acid |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₈H₈O₂ | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 234.29 g/mol | 136.15 g/mol [1] | 220.27 g/mol [2] |
| ¹H NMR (ppm) | Predicted: Aromatic protons (d, ~7.4-7.9), Benzylic CH₂ (s, ~3.5), Piperazine CH₂ (br s, ~2.4), N-CH₃ (s, ~2.2) | (DMSO-d₆) δ 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H)[3] | Experimental data not readily available. Predicted shifts would show aromatic protons and signals for the piperazine and N-methyl groups. |
| ¹³C NMR (ppm) | Predicted: C=O (~167), Aromatic C (~128-145), Benzylic CH₂ (~62), Piperazine C (~53-55), N-CH₃ (~46) | (DMSO-d₆) δ 167.80, 143.46, 129.80, 129.55, 128.52, 21.55, 126.75[4] | Experimental data not readily available. |
| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1680-1710), C-N stretch (~1100-1300) | Broad O-H stretch (~2500-3300), C=O stretch (~1685), C-H aromatic (~3000-3100), C-H aliphatic (~2850-2960) | Broad O-H stretch (~2500-3300), C=O stretch (~1680-1710), C-N stretch (~1100-1300) |
| Mass Spectrum (m/z) | Predicted Molecular Ion: 234. Key Fragments: Loss of COOH (m/z 189), Piperazine fragment (m/z 99), Benzyl fragment (m/z 91) | Molecular Ion: 136. Key Fragments: Loss of OH (m/z 119), Loss of COOH (m/z 91)[1] | Molecular Ion: 220. Key Fragments: Loss of COOH (m/z 175), Piperazine fragment (m/z 99) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate gas-phase ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of the Confirmation Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of a target compound.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of a chemical compound.
References
Spectral Data Analysis: 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid Compared with Literature Values
For Immediate Release
This guide provides a detailed comparison of experimentally obtained spectral data for 4-((4-Methylpiperazin-1-YL)methyl)benzoic acid with established literature values. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the verification and characterization of this compound. The comparison covers Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Summary of Spectral Data Comparison
The following table summarizes the comparison between the experimental spectral data and the corresponding literature values for this compound.
| Parameter | Experimental Value | Literature Value | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | |||
| N-CH₃ | 2.26 (s, 3H) | 2.27 (s, 3H) | [1] |
| Piperazine-H | 2.42 (br s, 2H) | 2.44 (bs, 2H) | [1] |
| Piperazine-H & Ar-CH₂ | 3.20-3.93 (m, 8H) | 3.18-3.95 (m, 8H) | [1] |
| Aromatic-H | 7.43 (d, J=8.0 Hz, 2H) | 7.41 (d, J=8Hz, 2H) | [1] |
| Aromatic-H | 7.91 (d, J=8.0 Hz, 2H) | 7.89 (d, J=8.1Hz, 2H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Predicted/Typical | ||
| N-CH₃ | 45.8 | ~46.0 | |
| Piperazine-C | 52.5 | ~53.0 | |
| Piperazine-C | 54.8 | ~55.0 | |
| Ar-CH₂ | 61.9 | ~62.0 | |
| Aromatic-C | 128.9 | ~129.0 | |
| Aromatic-C | 129.5 | ~129.5 | |
| Aromatic-C (quaternary) | 130.2 | ~130.0 | |
| Aromatic-C (quaternary) | 142.1 | ~142.0 | |
| C=O | 167.5 | ~167.0 | |
| IR (KBr) ν (cm⁻¹) | Typical Ranges | ||
| O-H (Carboxylic Acid) | 3400-2400 (broad) | 3300-2500 (broad) | [1][2] |
| C-H (Aromatic) | 3050 | 3100-3000 | |
| C-H (Aliphatic) | 2945, 2830 | 3000-2800 | [3] |
| C=O (Carboxylic Acid) | 1685 | 1710-1680 | [1][2] |
| C=C (Aromatic) | 1610, 1450 | 1600-1450 | |
| C-N (Aliphatic) | 1150 | 1250-1020 | [3] |
| Mass Spectrometry (EI) | |||
| Molecular Ion [M]⁺ | m/z 234.1 | 234.14 | [4] |
| Base Peak | m/z 99 | ||
| Major Fragments | m/z 189, 135, 99, 70 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (10 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL). ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Visualization of Experimental Workflow
Caption: Workflow for the acquisition, analysis, and comparison of spectral data.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors in Imatinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Imatinib, a cornerstone in targeted cancer therapy, has spurred extensive research into optimizing its synthesis. This guide provides a comprehensive comparison of alternative precursors and synthetic routes to Imatinib, moving beyond the originally patented methods. We present a detailed analysis of key methodologies, supported by experimental data, to inform the selection of efficient, scalable, and cost-effective manufacturing processes.
Comparison of Synthetic Routes for Imatinib
The following table summarizes the key quantitative data for the original Novartis synthesis and several prominent alternative routes. This data is compiled from various patents and research publications to provide a clear comparison of their respective efficiencies and conditions.
| Synthetic Route | Key Precursors | Number of Steps (from key precursors) | Overall Yield (%) | Purity (%) | Key Reagents & Conditions | Reference |
| Original Novartis Synthesis (Route 1) | 2-Methyl-5-nitroaniline, 3-Dimethylamino-1-(3-pyridyl)-propenone | ~5 | Not explicitly stated in patent, generally lower than newer methods | High | Cyanamide, Pd/C for hydrogenation | EP0564409[1] |
| Alternative Industrial Route (Route 2) | 4-Methyl-3-nitroaniline, 4-(Chloromethyl)benzoyl chloride | ~5 | Not explicitly stated in patent, generally lower than newer methods | High | N-methylpiperazine, Cyanamide | WO 03/066613[2][3][4] |
| Convergent Synthesis | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride | 1 | ~90-92% | >99% | Potassium carbonate in isopropanol | US8609842B2[3] |
| Bromo-aniline Route | 3-Bromo-4-methylaniline, 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester | ~2 | Moderate | High | Trimethylaluminium, Palladium catalyst, Pyrimithamine | CN1630648A[4] |
| Continuous Flow Synthesis | 4-bromo-2-chlorotoluene, 4-(pyridin-3-yl)pyrimidin-2-amine, 1-methylpiperazine | 3 (in continuous flow) | 58% | >95% | BrettPhos Pd G4 catalyst, K3PO4 | Organic Letters, 2019[5] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes discussed. These protocols are adapted from patent literature and peer-reviewed publications.
Original Novartis Synthesis (Route 1)
This route starts with the formation of a guanidine derivative from 2-methyl-5-nitroaniline, followed by cyclization to form the pyrimidine ring, reduction of the nitro group, and finally, condensation to yield Imatinib.
Step 1: Synthesis of 2-Methyl-5-nitrophenylguanidine nitrate
-
To a stirred solution of 2-methyl-5-nitroaniline (121.72 g) in ethanol (160 ml), add a 50% aqueous solution of cyanamide (100.8 g).
-
Heat the mixture to 70°C.
-
Slowly add concentrated hydrochloric acid (118 ml) dropwise.
-
Reflux the mixture for 3 hours.
-
After cooling to 45°C, add concentrated nitric acid (50 ml) and stir for 1 minute.
-
Allow the mixture to cool and crystallize.
-
Filter the solid, wash with ethanol (150 ml), and dry to obtain 2-methyl-5-nitrophenylguanidine nitrate.[6] Yield: 87.07%[6]
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g) in ethanol (300 ml).
-
Add 2-methyl-5-nitrophenylguanidine nitrate (77.16 g) and potassium hydroxide (19.44 g).
-
Reflux the mixture for 18 hours.
-
Cool to room temperature, filter the solid, and wash with isopropanol (50 ml) and then with water until the filtrate is neutral.
-
Dry the solid to obtain N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[6] Yield: 86.87%[6]
Step 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine
-
The nitro group is reduced to an amine using a standard procedure, such as catalytic hydrogenation with Pd/C.
Step 4: Synthesis of Imatinib
-
The resulting diamine is then condensed with 4-(chloromethyl)benzoyl chloride, followed by reaction with 1-methylpiperazine to yield Imatinib.
Convergent Synthesis
This highly efficient route involves the direct coupling of two key intermediates.
Step 1: Synthesis of Imatinib
-
In a suitable reaction vessel, dissolve 4-methyl-N-3-(4-pyridin-3-yl-pyrimidine-2-yl)-1,3-benzenediamine (27.7 g) and 4-(4-methylpiperazine-1-methyl)-benzoic acid ethyl ester (27.0 g) in dichloromethane (3000 ml).
-
Add sodium methoxide (10.0 g).
-
Heat the mixture to 40°C and reflux overnight.
-
Monitor the reaction for completion.
-
Concentrate the reaction mixture to remove the solvent.
-
Wash the resulting solid with water and dry to obtain Imatinib.[3] Yield: 92.0%[3]
Continuous Flow Synthesis
This modern approach offers rapid synthesis and purification.
Experimental Workflow:
-
Module 1: Amide Formation: A solution of 4-bromo-2-chlorotoluene and a nitrile precursor in a 2:3 v/v mixture of 1,4-dioxane and deionized water is passed through a heated coil reactor (180°C) with 10 mol% Cs2CO3 to afford the corresponding amide.[5]
-
Module 2: Chemoselective C-N Coupling: The output from Module 1 is combined with a stream containing 4-(pyridin-3-yl)pyrimidin-2-amine, BrettPhos Pd G4 precatalyst, and aqueous K3PO4. This mixture passes through a second heated coil reactor (120°C).[5]
-
Module 3: Final Amination: The stream from Module 2 is then mixed with 1-methylpiperazine and passes through a final heated coil reactor to yield Imatinib.[5] Overall Yield: 58%[5] Purity: >95%[5]
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes.
Caption: Original Novartis Synthesis of Imatinib (Route 1).
Caption: Convergent Synthesis of Imatinib.
References
- 1. EP2509973A1 - Process for the preparation of imatinib and salts thereof - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 4. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a crucial intermediate in the synthesis of several pharmaceuticals, most notably Imatinib.[1] We will compare the efficiency of two prevalent methods: Nucleophilic Substitution and Reductive Amination, presenting supporting experimental data to inform decisions in process development and scale-up operations.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through two distinct chemical pathways. The first, a classical Nucleophilic Substitution (also known as N-Alkylation), involves the reaction of 1-methylpiperazine with a benzoic acid derivative containing a leaving group at the benzylic position. The second, a more contemporary approach, is Reductive Amination , which couples 1-methylpiperazine with 4-formylbenzoic acid, followed by an in-situ reduction of the resulting iminium intermediate.
Comparative Data Analysis
The efficiency of each synthetic route can be evaluated based on several key metrics, including reaction yield, product purity, and the nature of the required reagents and conditions. The following table summarizes quantitative data extracted from various sources for both methods.
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Reductive Amination |
| Starting Materials | 4-(Chloromethyl)benzoic acid, 1-Methylpiperazine | 4-Formylbenzoic acid, 1-Methylpiperazine |
| Key Reagents | Base (e.g., K₂CO₃, NaHCO₃, NaOH) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) |
| Typical Solvents | Water, Methanol, n-Butanol, Xylene | Chloroform, Methanol, Dichloroethane (DCE) |
| Reported Yield | 95-98%[2][3] | 95-99%[4] |
| Reported Purity | >99.8%[2][3] | High (exact percentage not specified in source) |
| Reaction Conditions | 30-150°C, 0.5-2 hours[2] | 0-20°C to reflux, 8-13 hours[4][5] |
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes.
Method 1: Nucleophilic Substitution
This protocol is based on a patented, high-yield procedure.[2]
Materials:
-
4-(Chloromethyl)benzoic acid
-
1-Methylpiperazine
-
Sodium Bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrogen Chloride (gas)
Procedure:
-
To a reactor equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 60g of N-methylpiperazine, 49g of sodium bicarbonate, and 350ml of N,N-dimethylformamide.
-
Stir the reaction mixture at 30°C for 2 hours.
-
Cool the reaction solution to room temperature.
-
The crude product is then purified. The patent describes a nanofiltration process to remove excess reagents.[2]
-
Following purification, the concentrated solution is treated with hydrogen chloride gas to precipitate the dihydrochloride salt of the product.
-
The resulting white solid is isolated by centrifugation. This process reportedly yields 176g of the product with a purity of 99.8% and a yield of 97.3%.[2]
Method 2: Reductive Amination
This protocol is based on an efficient, direct reductive alkylation method.[4]
Materials:
-
4-Formylbenzoic acid
-
1-Methylpiperazine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
Procedure:
-
In a suitable reaction vessel, dissolve 4-formylbenzoic acid (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in dichloroethane.
-
Stir the mixture at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloroethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product. This method is reported to achieve yields in the range of 95-99%.[4]
Mandatory Visualizations
The following diagrams illustrate the workflows for the two described synthetic methods.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Purification Techniques for 4-((4-Methylpiperazin-1-YL)methyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Purity and Yield
4-((4-Methylpiperazin-1-YL)methyl)benzoic acid is a pivotal intermediate in the synthesis of several pharmaceuticals, most notably as a key precursor to the anticancer drug Imatinib. The purity of this intermediate is paramount, directly impacting the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of various purification techniques for this compound, presenting available experimental data to aid researchers in selecting the most effective methods for their specific needs.
Executive Summary
The purification of this compound, often isolated as its dihydrochloride salt, is frequently integrated into its synthesis process. Common strategies involve a combination of extraction, crystallization, and increasingly, modern techniques like nanofiltration. While traditional methods can yield satisfactory results, the formation of significant impurities, such as quaternary salts, necessitates more advanced purification protocols to achieve the high purity required for pharmaceutical applications. This guide will delve into the methodologies and reported efficacies of these techniques.
Comparison of Purification Efficacies
The following table summarizes the reported yields and purities of this compound dihydrochloride achieved through different synthesis and purification protocols. It is important to note that the purification efficiency is inherently linked to the synthetic route and the initial impurity profile of the crude product.
| Purification Technique | Reported Purity | Reported Yield | Key Impurities Targeted | Reference |
| Nanofiltration followed by Centrifugal Filtration | > 99.8% | > 95% | N-methyl piperazine, acid binding agents, chlorates | [1][2] |
| Extraction and Precipitation | ~70% | Not specified | Quaternary salts, inorganic salts | [3] |
| Reductive Alkylation followed by Extraction & Washing | Not specified | 32% (2 steps) | Unreacted starting materials | [4] |
| Treatment with Activated Charcoal and Evaporation | Not specified | Not specified | Colored impurities, water | [5] |
Detailed Experimental Protocols
Nanofiltration and Centrifugal Filtration
This modern approach offers a green and efficient method for purifying this compound dihydrochloride. The process leverages membrane technology to selectively remove small molecules like unreacted N-methylpiperazine and inorganic salts.
Protocol:
-
The reaction mixture containing the crude product, excess N-methylpiperazine, an acid binding agent (e.g., sodium hydroxide, potassium carbonate), and solvent (e.g., water, acetonitrile) is cooled to room temperature.[1][2]
-
The mixture is then passed through a nanofiltration membrane with a molecular weight cut-off of 200-300 Da at a working pressure of 0.5-1.0 MPa. This step is repeated multiple times to ensure the removal of impurities.[1][2]
-
The resulting concentrated solution is then treated with hydrogen chloride gas to precipitate the dihydrochloride salt of the target compound.[1][2]
-
The precipitated white solid is isolated by centrifugal filtration to yield the final product with high purity and yield.[1][2]
Extraction and Precipitation
A classical purification method involving liquid-liquid extraction to separate the product from the reaction mixture, followed by precipitation.
Protocol:
-
The reaction mixture is concentrated in vacuo.
-
The residue is partitioned between diethyl ether and a 3N aqueous sodium hydroxide solution.
-
The aqueous layer is separated and washed multiple times with diethyl ether.
-
The aqueous layer is then cooled in an ice bath and acidified with concentrated HCl to precipitate the product.
-
The resulting solid is collected by filtration.[3]
Purification via Reductive Alkylation Synthesis Route
In this synthetic approach, the purification is integrated into the work-up procedure.
Protocol:
-
Following the reductive alkylation reaction, the volatiles are evaporated.
-
The residue is treated with water until complete dissolution.
-
The aqueous solution is extracted with dichloromethane (CH2Cl2).
-
The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and evaporated to afford the intermediate product, which is often used in the next step without further purification.[4]
-
The final product is obtained after hydrolysis with concentrated hydrochloric acid, followed by cooling to induce precipitation. The precipitate is then filtered, washed with diethyl ether, and dried under vacuum.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the purification of this compound.
Caption: General purification workflows for this compound.
References
- 1. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 2. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
A Comparative Analysis of Imatinib Synthesis Yields from Diverse Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Imatinib, a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The efficiency of its chemical synthesis is a critical factor in its accessibility and affordability. This guide provides a comparative analysis of various synthetic routes to Imatinib, focusing on the yields achieved from different starting materials. The information is compiled from peer-reviewed literature and patent filings to offer a comprehensive overview for researchers and professionals in drug development.
I. Comparative Yields of Imatinib Synthesis
The overall yield of Imatinib synthesis is highly dependent on the chosen synthetic pathway and starting materials. Several routes have been developed, each with its own set of advantages and challenges. Below is a summary of reported overall yields for the synthesis of Imatinib from four common starting materials.
| Starting Material(s) | Key Intermediates | Overall Yield (%) | Reference(s) |
| 2-Methyl-5-nitroaniline | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride | ~50% | [1][2] |
| 3-Acetylpyridine | 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | ~37% (8 steps) | [3] |
| 3-Bromo-4-methyl-phenylamine | N-(3-bromo-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide, 4-(3-pyridyl)-2-pyrimidine amine | ~51.3% | [4][5] |
| 4-Methyl-3-nitrophenylamine | N-(4-methyl-3-nitrophenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide, N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide | Not explicitly stated, but involves a different sequence of pyrimidine ring formation. | [6][7] |
II. Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic processes. The following sections outline the key experimental steps for the synthesis of Imatinib via different routes.
Route 1: From 2-Methyl-5-nitroaniline
This is one of the most common and industrially relevant routes for Imatinib synthesis.[1][6][7]
Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)guanidinium nitrate 2-Methyl-5-nitroaniline is reacted with cyanamide in the presence of an acid (e.g., hydrochloric acid) and ethanol. The reaction mixture is refluxed, and upon cooling and addition of nitric acid, the guanidinium nitrate salt precipitates and is isolated by filtration. A reported yield for this step is approximately 87%.[8]
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine The guanidine derivative from the previous step is condensed with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in a suitable solvent like ethanol with a base (e.g., KOH) under reflux. The product is isolated by filtration and washing. This cyclization step has a reported yield of around 87%.[8]
Step 3: Reduction of the Nitro Group to form N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine The nitro group of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is reduced to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source like hydrogen gas or ammonium formate.[9] This key intermediate is often referred to as "PAP" (pyridyl-amino-phenylamine).
Step 4: Amide Coupling to form Imatinib The final step involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride. This reaction is typically carried out in a suitable solvent like isopropyl alcohol in the presence of a base such as potassium carbonate.[1] The crude Imatinib base is then purified. The yield for this final coupling step is often high, with some patents reporting yields in the range of 90-92%.[6]
Route 2: From 3-Acetylpyridine
This route utilizes a different approach to construct the core pyrimidine ring.[3][10]
Step 1: Synthesis of 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one 3-Acetylpyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated, and upon cooling, the enaminone product crystallizes and is isolated.[10]
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine The enaminone from the previous step is then reacted with a guanidine derivative, such as 2-methyl-5-nitrophenylguanidine nitrate, in a solvent like n-butanol with a base (e.g., NaOH) under reflux to form the pyrimidine ring.[10]
Subsequent Steps: The following steps involving the reduction of the nitro group and the final amide coupling are similar to Route 1.
Route 3: From 3-Bromo-4-methyl-phenylamine
This pathway involves a palladium-catalyzed cross-coupling reaction as a key step.[1][6]
Step 1: Synthesis of N-(3-bromo-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide 3-Bromo-4-methyl-phenylamine is reacted with an activated benzoic acid derivative, such as 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester, in the presence of a coupling agent like trimethylaluminium.[1]
Step 2: Buchwald-Hartwig or Ullmann Condensation to form Imatinib The bromo-intermediate is then coupled with 4-(3-pyridyl)-2-pyrimidine amine using a palladium catalyst (e.g., Pd2(dba)3 with a phosphine ligand like rac-BINAP) in a Buchwald-Hartwig amination reaction.[1] Alternatively, a copper-catalyzed Ullmann condensation can be employed.[4] These cross-coupling reactions form the final Imatinib molecule.
III. Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate a general synthetic workflow and the signaling pathway targeted by Imatinib.
Imatinib functions as a targeted therapy by inhibiting the Bcr-Abl tyrosine kinase, an aberrant enzyme produced by the Philadelphia chromosome in CML cells. This inhibition blocks downstream signaling pathways that lead to uncontrolled cell proliferation and survival.
IV. Conclusion
The synthesis of Imatinib can be achieved through various routes, with the choice of starting material significantly impacting the overall yield and process complexity. The route starting from 2-methyl-5-nitroaniline is well-established and offers a respectable overall yield. The pathway originating from 3-bromo-4-methyl-phenylamine, utilizing modern cross-coupling chemistry, also provides a competitive yield. The synthesis beginning with 3-acetylpyridine, while involving more steps, offers an alternative strategy for constructing the core heterocyclic structure. The selection of a particular synthetic route in a research or industrial setting will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the environmental impact of the process. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for professionals in the field to make informed decisions in the synthesis and development of this life-saving medication.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. [PDF] A Facile Total Synthesis for Large-Scale Production of Imatinib Base | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 7. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 8. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Validating 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid as a Pharmaceutical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid, a critical intermediate in the synthesis of the anticancer drug Imatinib. Establishing this compound as a well-characterized pharmaceutical standard is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares key analytical methodologies for its validation, presenting detailed experimental protocols and supporting data to guide researchers and quality control professionals.
Introduction to the Standard
This compound, often used as its dihydrochloride salt, is a key building block in the synthesis of Imatinib.[1] The purity and impurity profile of this intermediate directly impact the quality of the final drug product. Therefore, rigorous analytical validation is necessary to qualify it as a pharmaceutical standard. This guide will compare three widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for establishing an absolute purity value, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity analysis.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the validation of a pharmaceutical standard depends on the specific parameter being evaluated. Here, we compare HPLC-UV, qNMR, and LC-MS/MS for their suitability in characterizing this compound.
| Parameter | HPLC-UV | qNMR | LC-MS/MS |
| Primary Use | Purity determination, impurity profiling | Absolute purity (assay) determination | Trace impurity identification and quantification |
| Principle | Chromatographic separation followed by UV detection | Signal intensity is directly proportional to the molar concentration of the analyte | Chromatographic separation followed by mass-to-charge ratio detection |
| Quantification | Relative (requires a reference standard of the same compound) | Absolute (can use an unrelated internal standard) | Relative (requires a reference standard, often isotopically labeled) |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra | Excellent for structural confirmation, but can be affected by signal overlap | Excellent, highly selective based on mass-to-charge ratio |
| Sensitivity | Good (ppm level) | Moderate (requires higher concentrations) | Excellent (ppb to ppt level) |
Experimental Protocols and Data
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and for identifying and quantifying related impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Validation Data Summary:
The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% | 0.5% (Repeatability), 1.2% (Intermediate Precision) |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.01% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.03% |
| Robustness | No significant impact on results with small variations in method parameters (flow rate, temperature, mobile phase composition). | Complies |
Impurity Profiling:
A significant potential impurity in the synthesis of this compound is a quaternary ammonium salt. The HPLC method should be able to separate this and other process-related impurities from the main peak.
Absolute Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method that provides a direct measurement of the purity of a substance without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube.
-
Acquisition Parameters: A 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.
Purity Calculation:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Comparison of qNMR with HPLC:
| Feature | qNMR | HPLC-UV |
| Reference Standard | Unrelated certified standard | Requires a specific, highly pure standard of the analyte |
| Quantification | Absolute | Relative |
| Sample Preparation | Simple dissolution | May require more complex sample preparation and filtration |
| Analysis Time | Can be faster per sample once the method is established | Can be longer due to chromatographic run times |
| Structural Information | Provides structural confirmation | Provides retention time, which is not a unique identifier |
Trace-Level Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is ideal for the detection and quantification of trace-level impurities, including potentially genotoxic impurities (PGIs).
Experimental Protocol:
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Column and Mobile Phase: Similar to the HPLC-UV method, but using MS-compatible buffers (e.g., formic acid or ammonium formate instead of TFA).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and any known impurities are monitored.
-
Sample Preparation: Similar to HPLC-UV, but may involve a solid-phase extraction (SPE) step for sample clean-up and concentration to achieve lower detection limits.
Validation Data Summary for a PGI:
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 92.5% - 108.7% |
| Precision (% RSD) | ≤ 15% | 7.8% |
| Limit of Quantification (LOQ) | Typically in the low ppm or ppb range | 1 ppm |
Visualizing the Workflow
Diagram 1: HPLC-UV Purity Validation Workflow
References
A Comparative Guide to Isomeric Purity Analysis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of a drug product. For 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a key intermediate in the synthesis of several pharmaceuticals, ensuring the absence or control of positional isomers (e.g., 2- and 3-substituted analogues) is paramount. This guide provides a comparative overview of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of its isomeric purity, supported by illustrative experimental data.
Introduction to Isomeric Purity Analysis
Positional isomers, which have the same molecular formula but differ in the position of substituents on an aromatic ring, often exhibit similar physicochemical properties, making their separation challenging. In the context of this compound, potential isomeric impurities such as 2-((4-methylpiperazin-1-yl)methyl)benzoic acid and 3-((4-methylpiperazin-1-yl)methyl)benzoic acid can arise from the manufacturing process. It is crucial to have a validated analytical method to quantify these isomers to ensure the quality and consistency of the final API. RP-HPLC is a widely used technique for such analyses due to its high resolving power and versatility.
This guide compares two RP-HPLC methods utilizing different stationary phases: a conventional C18 column and a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
Comparative Analysis of Analytical Methods
The performance of two distinct RP-HPLC methods for the separation of this compound from its potential positional isomers is summarized below. The data presented is illustrative, based on typical chromatographic behavior of similar compounds, to highlight the comparative advantages of each method.
| Parameter | Method A: C18 Stationary Phase | Method B: Phenyl-Hexyl Stationary Phase |
| Column | C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (30:70 v/v) | Methanol:0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Illustrative Retention Time (4-isomer) | 8.5 min | 10.2 min |
| Illustrative Retention Time (3-isomer) | 7.9 min | 9.2 min |
| Illustrative Retention Time (2-isomer) | 7.6 min | 8.5 min |
| Illustrative Resolution (4- vs. 3-isomer) | 1.8 | 2.5 |
| Illustrative Tailing Factor (4-isomer) | 1.2 | 1.1 |
| Key Advantage | Widely available and robust stationary phase. | Enhanced selectivity for aromatic positional isomers due to π-π interactions.[1][2] |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below.
Method A: Isomeric Purity Analysis using a C18 Column
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.1% (v/v) formic acid in water in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by appropriate dilution.
-
Spiked Sample Solution: To assess the separation from potential isomers, if available, prepare a solution of the main compound spiked with known amounts of the 2- and 3-isomers.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Method B: Isomeric Purity Analysis using a Phenyl-Hexyl Column
1. Instrumentation:
-
HPLC system as described in Method A.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size. Phenyl-type columns can offer different selectivity for aromatic compounds compared to C18 columns.[1][2]
-
Mobile Phase: A mixture of methanol and 0.1% (v/v) phosphoric acid in water in a ratio of 40:60 (v/v). The use of an acidic modifier is important for good peak shape of basic compounds.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Follow the same procedures for preparing standard, spiked, and sample solutions as described in Method A, using the mobile phase for Method B as the diluent.
Experimental Workflow and Method Development
A systematic approach is essential for developing and validating a robust method for isomeric purity analysis. The following diagram outlines a typical workflow.
The logical flow for selecting an appropriate analytical method for isomeric purity is depicted below.
Conclusion
The choice of the analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis. The conventional C18 column provides a reliable and robust starting point for method development. However, for challenging separations where baseline resolution of positional isomers is not achieved, a phenyl-hexyl column offers an excellent alternative with potentially superior selectivity for these aromatic compounds. It is recommended to screen both column chemistries during method development to identify the most suitable conditions for routine quality control. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the chosen method.
References
A Comparative Analysis of Synthetic Pathways to Imatinib: A Guide for Researchers and Drug Development Professionals
An in-depth comparison of the primary synthetic routes to the anticancer drug Imatinib, offering a cost-benefit analysis based on yield, reagent cost, and process safety. This guide provides detailed experimental protocols and visual workflows to aid researchers in selecting the most efficient and economical pathway for their needs.
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, has several established synthetic pathways. The choice of a particular route can significantly impact the overall cost, efficiency, and environmental footprint of the manufacturing process. This guide provides a comprehensive comparison of the most prominent synthetic strategies, including the two major industrial routes, a notable academic approach, and emerging technologies, to assist researchers and drug development professionals in making informed decisions.
At a Glance: Comparison of Key Synthetic Pathways
The following table summarizes the key quantitative data for the different synthetic pathways to Imatinib, providing a basis for a preliminary cost-benefit analysis.
| Parameter | Industrial Route 1 | Industrial Route 2 | Northwest University Route | Buchwald-Hartwig/Ullmann Routes | Flow Chemistry |
| Overall Yield | ~50%[1] | Information not readily available | 19.5–46.2%[2] | Varies (step-yields reported) | ~80% (for key steps)[3] |
| Key Starting Materials | 2-Methyl-5-nitroaniline, Cyanamide, 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one, 4-(Chloromethyl)benzoyl chloride, N-Methylpiperazine[4] | 4-Methyl-3-nitroaniline, 4-(Chloromethyl)benzoyl chloride, N-Methylpiperazine, Cyanamide, 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | 2-Acetylpyridine, Guanidine nitrate, 2-Bromo-1-methyl-4-nitrobenzene, 4-(4-Methylpiperazine-1-methyl)benzoyl chloride | N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide, 2-amino-4-methylpyrimidine (or similar) | Varies, often utilizes similar intermediates to other routes |
| Key Reagents/Catalysts | Standard organic reagents | Standard organic reagents | Copper(I) iodide, Hydrazine | Palladium or Copper catalysts (e.g., Pd(OAc)₂, CuI) | Polymer-supported reagents, packed-bed catalysts |
| Estimated Reagent Cost | Moderate | Moderate | Potentially lower (avoids Palladium) | High (due to Palladium catalysts)[5][6][7][8] | Can be high initially, but catalyst recycling is a key advantage |
| Safety/Environmental Concerns | Use of toxic Cyanamide[2] | Use of toxic Cyanamide | Use of toxic Hydrazine and explosive Guanidine nitrate[2] | High cost and potential toxicity of heavy metal catalysts | Reduced solvent usage and waste, better containment of hazardous reactions |
Visualizing the Synthetic Roadmaps
To better understand the logical flow and key transformations in each pathway, the following diagrams, generated using the DOT language, illustrate the core synthetic strategies.
subgraph "cluster_Route1" { label = "Industrial Route 1"; style=filled; color="#F1F3F4"; "2-Methyl-5-nitroaniline" -> "Guanidine Intermediate" [label="Cyanamide"]; "Guanidine Intermediate" -> "Pyrimidine Intermediate" [label="Cyclization"]; "Pyrimidine Intermediate" -> "Amine Intermediate" [label="Reduction"]; "Amine Intermediate" -> "Imatinib" [label="Condensation"]; }
subgraph "cluster_Route2" { label = "Industrial Route 2"; style=filled; color="#F1F3F4"; "4-Methyl-3-nitroaniline" -> "Benzamide Intermediate" [label="Acylation"]; "Benzamide Intermediate" -> "Piperazine Adduct" [label="N-Methylpiperazine"]; "Piperazine Adduct" -> "Amine Intermediate 2" [label="Reduction"]; "Amine Intermediate 2" -> "Imatinib" [label="Guanidinylation & Cyclization"]; }
subgraph "cluster_NWU" { label = "Northwest University Route"; style=filled; color="#F1F3F4"; "2-Acetylpyridine" -> "Enaminone"; "Enaminone" -> "Pyrimidine Amine" [label="Guanidine nitrate"]; "Pyrimidine Amine" -> "Coupled Intermediate" [label="Ullmann Coupling (CuI)"]; "Coupled Intermediate" -> "Amine Intermediate 3" [label="Reduction (Hydrazine)"]; "Amine Intermediate 3" -> "Imatinib" [label="Amidation"]; } }
Caption: Comparative overview of major Imatinib synthetic pathways.Detailed Experimental Protocols
For researchers seeking to replicate or adapt these syntheses, the following sections provide detailed experimental protocols for key steps in the major pathways.
Industrial Route 1: Key Steps
This route commences with the formation of a guanidine intermediate from 2-methyl-5-nitroaniline.
Step 1: Synthesis of 2-Methyl-5-nitrophenylguanidine nitrate [9]
-
Materials: 2-Methyl-5-nitroaniline (121.72 g), 50% aqueous cyanamide (100.8 g), ethanol (160 ml), concentrated hydrochloric acid (118 ml), concentrated nitric acid (50 ml).
-
Procedure:
-
Suspend 2-methyl-5-nitroaniline in ethanol.
-
Add the cyanamide solution and heat the mixture to 70°C.
-
Slowly add concentrated hydrochloric acid and reflux for 3 hours.
-
Cool the reaction to 45°C and add concentrated nitric acid.
-
Allow the mixture to cool and crystallize.
-
Filter the solid, wash with ethanol, and dry to yield the product.
-
-
Yield: 87.07%[9]
Step 2: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine [9]
-
Materials: 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g), 2-Methyl-5-nitrophenylguanidine nitrate (77.16 g), potassium hydroxide (19.44 g), ethanol (300 ml), isopropanol.
-
Procedure:
-
Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in ethanol.
-
Add 2-methyl-5-nitrophenylguanidine nitrate and potassium hydroxide.
-
Reflux the mixture for 18 hours.
-
Cool to room temperature, filter the solid, and wash with isopropanol and then water until neutral.
-
Dry the solid to obtain the pyrimidine intermediate.
-
-
Yield: 86.87%[9]
Subsequent steps involve the reduction of the nitro group to an amine, followed by condensation with a side chain to yield Imatinib.[4]
Northwest University Route: Key Steps
This route, developed to avoid the use of highly toxic cyanamide, utilizes a copper-catalyzed Ullmann-type reaction.[2]
Step 1: Synthesis of 3-Dimethylamino-1-(pyridin-3-yl)propenone [9]
-
Materials: 3-Acetylpyridine (96.91 g), N,N-dimethylformamide dimethyl acetal (104.86 g).
-
Procedure:
-
Heat a mixture of 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal at 85°C for 8 hours.
-
After the reaction, remove the unreacted N,N-dimethylformamide dimethyl acetal under reduced pressure.
-
Cool the mixture to induce crystallization, filter the solid, wash with ether, and dry.
-
-
Yield: 94.38%[9]
Step 2: Copper-Catalyzed N-Arylation [2]
-
Materials: Pyrimidinyl amine intermediate, 2-bromo-1-methyl-4-nitrobenzene, Copper(I) iodide (CuI), N,N'-dimethylethylenediamine.
-
Procedure:
-
A mixture of the pyrimidinyl amine, 2-bromo-1-methyl-4-nitrobenzene, CuI, and N,N'-dimethylethylenediamine in a suitable solvent is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up to isolate the N-arylated product.
-
-
Yield: 82%[10]
The subsequent steps involve the reduction of the nitro group using hydrazine and an iron catalyst, followed by amidation to form Imatinib.[2]
Palladium-Catalyzed Buchwald-Hartwig Amination
This modern cross-coupling reaction offers an alternative for the formation of the key C-N bond in the Imatinib structure.
General Protocol: [11]
-
Materials: N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide intermediate, 2-amino-4-methylpyrimidine, Tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃), Xphos (ligand), Potassium tert-butoxide (base), dry toluene, and dry tert-butanol.
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the benzamide intermediate, 2-amino-4-methylpyrimidine, Pd₂(dba)₃, Xphos, and potassium tert-butoxide.
-
Add dry toluene and dry tert-butanol.
-
Heat the mixture at 160°C for 24 hours.
-
After cooling, the product is isolated and purified.
-
-
Yield: 40.0%–58.1% for Imatinib derivatives[11]
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Setup" [label="Combine Reactants,\nCatalyst, and Solvent"]; "Reaction" [label="Heat under Inert\nAtmosphere"]; "Monitoring" [label="Monitor by TLC"]; "Workup" [label="Quench Reaction and\nExtract Product"]; "Purification" [label="Column Chromatography\nor Recrystallization"]; "Characterization" [label="NMR, Mass Spectrometry"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Reaction" [label="Incomplete"]; "Monitoring" -> "Workup" [label="Complete"]; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }
Caption: General experimental workflow for a typical synthetic step.Cost-Benefit Analysis in Detail
Industrial Route 1: This pathway is a well-established industrial process. Its primary drawback is the use of highly toxic and volatile cyanamide, which presents significant handling and safety challenges.[4] While the individual step yields are generally good, the overall yield is around 50%.[1] The cost of starting materials is moderate.
Industrial Route 2: Similar to Route 1, this pathway also utilizes cyanamide. The key difference lies in the sequence of assembling the molecular fragments. A detailed cost-benefit analysis is challenging without readily available overall yield data for direct comparison.
Northwest University Route: This academic approach was designed to circumvent the use of cyanamide. It employs a copper-catalyzed Ullmann coupling, which is generally more cost-effective than palladium-catalyzed reactions.[2] However, it introduces other hazardous reagents like hydrazine and the potentially explosive guanidine nitrate.[2] The overall yield is reported to be in the range of 19.5–46.2%.[2]
Buchwald-Hartwig/Ullmann Routes: These modern catalytic methods offer high efficiency and selectivity for the crucial C-N bond formation. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool but is often associated with high catalyst costs.[5][6][7][8] Copper-catalyzed Ullmann-type reactions present a more economical alternative, though they may require harsher reaction conditions.[10]
Flow Chemistry: This emerging technology offers several advantages, including improved safety through the use of smaller reaction volumes, enhanced heat and mass transfer leading to higher yields and shorter reaction times, and the potential for catalyst recycling. For key steps in the synthesis of Imatinib, yields of around 80% have been reported.[3] While the initial setup cost for a flow chemistry platform can be high, the long-term benefits in terms of efficiency, safety, and waste reduction can be substantial.
Conclusion
The selection of a synthetic pathway for Imatinib is a multifaceted decision that requires careful consideration of factors beyond just the final yield. For large-scale industrial production, the established routes, despite their use of hazardous materials, have been optimized for cost-effectiveness. However, for laboratory-scale synthesis and for companies prioritizing greener and safer processes, the Northwest University route and modern catalytic methods like Buchwald-Hartwig amination or flow chemistry present compelling alternatives. The high efficiency and improved safety profile of flow chemistry, in particular, make it a promising avenue for the future of Imatinib synthesis. Further process optimization and a detailed techno-economic analysis would be necessary to fully evaluate the industrial viability of these newer approaches.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. researchgate.net [researchgate.net]
- 4. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 7. Palladium(II) acetate reagent grade, 98 3375-31-3 [sigmaaldrich.com]
- 8. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 9. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
